molecular formula C6H5ClO3 B1357101 Methyl 5-chlorofuran-2-carboxylate CAS No. 58235-81-7

Methyl 5-chlorofuran-2-carboxylate

Cat. No.: B1357101
CAS No.: 58235-81-7
M. Wt: 160.55 g/mol
InChI Key: WXVHAUZPVNUGSJ-UHFFFAOYSA-N
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Description

Methyl 5-chlorofuran-2-carboxylate, with the CAS Registry Number 58235-81-7, is a high-purity chemical compound offered for research and development purposes . This organic building block, with a molecular formula of C 6 H 5 ClO 3 and a molecular weight of 160.56 g/mol, belongs to the class of furan carboxylate esters and is characterized by a chlorine substituent on the furan ring . As a versatile synthon, it is valuable in organic synthesis, medicinal chemistry, and materials science for constructing complex molecules. Researchers utilize its functional groups for further derivatization, making it a key intermediate in the development of novel compounds. The compound has a calculated density of approximately 1.315 g/cm³ and a boiling point of around 210.0°C at 760 Torr . It is slightly soluble in water, with a calculated solubility of 2.4 g/L at 25°C . Handling and Storage: To maintain stability and purity, this product must be stored under an inert atmosphere and at cold temperatures between 2-8°C . Safety data indicates a warning hazard classification, with the specific hazard statement H302 (Harmful if swallowed) . Researchers should refer to the Safety Data Sheet for comprehensive handling protocols. Please Note: This product is intended for research applications and is strictly labeled "For Research Use Only" . It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chlorofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVHAUZPVNUGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481917
Record name Methyl 5-chlorofuran-2-carboxylate
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Molecular Weight

160.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58235-81-7
Record name Methyl 5-chloro-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58235-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chlorofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 5-chlorofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a heterocyclic compound of interest due to the presence of a reactive chlorine atom and a methyl ester functional group on the furan ring. These features make it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This guide focuses on a reliable and accessible two-step synthesis commencing from the commercially available Ethyl 5-chlorofuran-2-carboxylate.

Primary Synthetic Pathway

The most common and practical approach for the synthesis of this compound involves a two-step process:

  • Saponification: Hydrolysis of Ethyl 5-chlorofuran-2-carboxylate to the corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.

  • Fischer Esterification: Acid-catalyzed esterification of 5-chlorofuran-2-carboxylic acid with methanol to yield the target compound, this compound.

Synthesis_Pathway Ethyl_5_chlorofuran_2_carboxylate Ethyl 5-chlorofuran-2-carboxylate 5_chlorofuran_2_carboxylic_acid 5-chlorofuran-2-carboxylic acid Ethyl_5_chlorofuran_2_carboxylate->5_chlorofuran_2_carboxylic_acid 1. NaOH, Ethanol/Water 2. HCl (aq) Methyl_5_chlorofuran_2_carboxylate This compound 5_chlorofuran_2_carboxylic_acid->Methyl_5_chlorofuran_2_carboxylate Methanol, H2SO4 (cat.) Reflux

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-chlorofuran-2-carboxylic acid

This procedure outlines the saponification of Ethyl 5-chlorofuran-2-carboxylate.

Materials:

  • Ethyl 5-chlorofuran-2-carboxylate

  • Ethanol

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 5-chlorofuran-2-carboxylate in ethanol.

  • Add an equal volume of 1N aqueous sodium hydroxide to the solution.

  • Stir the mixture at room temperature for approximately 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1N hydrochloric acid until a precipitate forms.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water and then with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorofuran-2-carboxylic acid as a crystalline solid.

Step 2: Synthesis of this compound (Fischer Esterification)

This procedure describes the acid-catalyzed esterification of 5-chlorofuran-2-carboxylic acid with methanol.[1][2][3]

Materials:

  • 5-chlorofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-chlorofuran-2-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Fischer Esterification Start1 Dissolve Ethyl 5-chlorofuran-2-carboxylate in Ethanol Reaction1 Add NaOH (aq) and stir Start1->Reaction1 Workup1_1 Concentrate and dissolve in water Reaction1->Workup1_1 Workup1_2 Wash with Diethyl Ether Workup1_1->Workup1_2 Workup1_3 Acidify with HCl Workup1_2->Workup1_3 Workup1_4 Extract with Ethyl Acetate Workup1_3->Workup1_4 Workup1_5 Wash, Dry, and Concentrate Workup1_4->Workup1_5 Product1 5-chlorofuran-2-carboxylic acid Workup1_5->Product1 Start2 Suspend 5-chlorofuran-2-carboxylic acid in Methanol Product1->Start2 Intermediate Reaction2 Add H2SO4 (cat.) and reflux Start2->Reaction2 Workup2_1 Concentrate and dissolve in Ethyl Acetate Reaction2->Workup2_1 Workup2_2 Wash with NaHCO3 (aq) Workup2_1->Workup2_2 Workup2_3 Wash, Dry, and Concentrate Workup2_2->Workup2_3 Purification Column Chromatography (optional) Workup2_3->Purification Product2 This compound Purification->Product2

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Properties of Reactants and Intermediate

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 5-chlorofuran-2-carboxylateC₇H₇ClO₃174.58Liquid
5-chlorofuran-2-carboxylic acidC₅H₃ClO₃146.53Crystalline Solid
MethanolCH₄O32.04Liquid
Sulfuric AcidH₂SO₄98.08Liquid

Table 2: Properties of this compound

PropertyValue
CAS Number 58235-81-7[4][5][6]
Molecular Formula C₆H₅ClO₃[6]
Molecular Weight 160.56 g/mol [5][6]
Physical State Not specified (likely a liquid or low-melting solid)
Yield Not reported in literature

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Absorption Bands
¹H NMR (CDCl₃) δ ~ 7.2 (d, 1H, furan H-3), δ ~ 6.4 (d, 1H, furan H-4), δ ~ 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~ 158 (C=O), δ ~ 145 (furan C-2), δ ~ 140 (furan C-5), δ ~ 120 (furan C-3), δ ~ 110 (furan C-4), δ ~ 52 (-OCH₃)
IR (neat) ~ 3100 cm⁻¹ (furan C-H stretch), ~ 1730 cm⁻¹ (C=O ester stretch), ~ 1580, 1450 cm⁻¹ (furan ring stretches), ~ 1250 cm⁻¹ (C-O ester stretch), ~ 750 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) m/z (%) = 160/162 (M⁺, Cl isotope pattern), 129/131 ([M-OCH₃]⁺), 101/103 ([M-COOCH₃]⁺)

Alternative Synthetic Routes

While the primary pathway described is the most straightforward, other potential synthetic routes for this compound exist, though they are less detailed in the current literature for this specific compound.

  • Transesterification: Direct conversion of Ethyl 5-chlorofuran-2-carboxylate to the methyl ester using methanol in the presence of an acid or base catalyst.

  • Chlorination of Methyl furan-2-carboxylate: Direct chlorination of the furan ring of the parent ester. This method may present challenges with regioselectivity, potentially yielding a mixture of chlorinated products.

These alternative routes may be viable but would require significant optimization of reaction conditions.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process involving saponification followed by Fischer esterification is a robust and well-documented method for obtaining this valuable chemical intermediate. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible preparation of this compound for further investigation and application.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chlorofuran-2-carboxylate is a halogenated furan derivative of significant interest in synthetic organic chemistry. Its substituted furan ring serves as a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates and other specialty chemicals. The presence of both a chloro and a methyl ester functional group on the furan core imparts a unique reactivity profile, making it a valuable building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and an analysis of its chemical reactivity.

Chemical and Physical Properties

Table 1: General and Physical Properties of this compound

PropertyValue
CAS Number 58235-81-7
Molecular Formula C₆H₅ClO₃
Molecular Weight 160.557 g/mol
Appearance Predicted: Colorless to pale yellow liquid or low melting solid
Boiling Point Predicted: Approx. 200-220 °C (at 760 mmHg)
Melting Point Not available
Density Predicted: Approx. 1.3 - 1.4 g/cm³
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.
Storage Temperature Store in a cool, dry place, away from incompatible materials.

Synthesis

This compound can be synthesized via the esterification of 5-chlorofuran-2-carboxylic acid. A general and reliable method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of this compound from 5-chlorofuran-2-carboxylic acid.

Materials:

  • 5-chlorofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-chlorofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

An In-depth Technical Guide to Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chlorofuran-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential reactivity, offering valuable information for its application as a chemical intermediate and building block.

Chemical Identity and Properties

This compound is a furan derivative characterized by a chloro group at the 5-position and a methyl ester at the 2-position. Its unique substitution pattern makes it a versatile reagent for introducing the furan moiety into more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 58235-81-7[1][2]
Molecular Formula C₆H₅ClO₃[2]
Molecular Weight 160.56 g/mol [2]
Synonyms 5-chloro-2-furancarboxylic acid methyl ester, 5-Chloro-2-furoic acid methyl ester[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3][4]
Purity (typical) ≥95%[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.

A common method for synthesizing the carboxylic acid precursor involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester [5]

  • Dissolution: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml).

  • Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Concentration: Concentrate the mixture under reduced pressure to remove the ethanol.

  • Work-up: Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

  • Acidification: Acidify the aqueous layer with 1N hydrochloric acid.

  • Extraction: Extract the acidified solution with ethyl acetate.

  • Purification: Wash the organic extract with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Concentrate the solution under reduced pressure. Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield pure 5-chloro-2-furancarboxylic acid (5.3 g).[5]

Experimental Protocol: Fischer Esterification of 5-Chlorofuran-2-carboxylic acid

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorofuran-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification cluster_2 Purification ethyl_ester 5-Chloro-2-furancarboxylic acid ethyl ester naoh NaOH, Ethanol/H2O ethyl_ester->naoh carboxylic_acid 5-Chlorofuran-2-carboxylic acid naoh->carboxylic_acid Hydrolysis acid_workup HCl (aq) carboxylic_acid->acid_workup Acidification start_acid 5-Chlorofuran-2-carboxylic acid carboxylic_acid->start_acid Product from Step 1 methanol Methanol (excess) H+ catalyst start_acid->methanol product This compound methanol->product Esterification purification Column Chromatography product->purification

Caption: General synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The furan ring is a common structural motif in many natural products and bioactive compounds.[6] Furan derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] Specifically, substituted furans have been explored as potential antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis.[8][9]

This compound serves as a valuable building block for accessing more complex molecules due to its distinct reactive sites.

  • Nucleophilic Acyl Substitution: The ester group is susceptible to attack by various nucleophiles, allowing for the synthesis of amides, hydrazides, and other carboxylic acid derivatives.

  • Cross-Coupling Reactions: The chloro-substituent on the furan ring can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position.

The strategic incorporation of methyl groups is a common tactic in drug design to modulate properties such as metabolic stability, solubility, and target binding affinity.[10] As a methyl ester, this compound provides a handle for further chemical elaboration in lead optimization campaigns.

Potential Reaction Pathways Diagram

G cluster_ester Reactions at the Ester cluster_ring Reactions at the Chloro position start This compound hydrolysis Hydrolysis (NaOH, H2O) start->hydrolysis Site 1 aminolysis Aminolysis (R2NH) start->aminolysis Site 1 coupling Cross-Coupling (e.g., Suzuki) start->coupling Site 2 acid Carboxylic Acid hydrolysis->acid amide Amide Derivative aminolysis->amide coupled_product 5-Aryl/Alkyl Furan Derivative coupling->coupled_product

Caption: Potential reaction pathways for this compound.

Conclusion

This compound, identified by CAS number 58235-81-7, is a valuable chemical intermediate. Its synthesis is straightforward, typically involving the esterification of 5-chlorofuran-2-carboxylic acid. The compound's dual reactivity at the ester and chloro positions makes it a versatile building block for organic synthesis. For professionals in drug development, its furan core suggests potential applications in medicinal chemistry, drawing from the known biological activities of related furan-containing molecules. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

References

"Methyl 5-chlorofuran-2-carboxylate structure elucidation"

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Spectroscopic Data

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Spectroscopic Profile of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-chlorofuran-2-carboxylate, a heterocyclic compound of interest in chemical research and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar furan derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 5-Chloro-2-furoic acid methyl ester
CAS Number 58235-81-7[1]
Molecular Formula C₆H₅ClO₃
Molecular Weight 160.55 g/mol
Exact Mass 159.9927217[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two protons on the furan ring and the three protons of the methyl ester group.

Chemical Shift (δ) / ppmMultiplicityNumber of ProtonsAssignment
~7.2 - 7.4d1HH-3
~6.4 - 6.6d1HH-4
~3.9s3H-OCH₃

Predictions are based on data from similar furan-2-carboxylate derivatives.[2][3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the four carbons of the furan ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Chemical Shift (δ) / ppmAssignment
~158C=O
~145C-2
~148C-5
~120C-3
~112C-4
~52-OCH₃

Predictions are based on data from analogous furan compounds.[3][4]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (furan ring)
~1720 - 1740StrongC=O stretching (ester)
~1580, ~1470Medium-StrongC=C stretching (furan ring)
~1250 - 1300StrongC-O stretching (ester)
~1020MediumC-O-C stretching (furan ring)
~800StrongC-Cl stretching

Predicted absorption ranges are based on typical values for furan derivatives and chlorinated aromatic compounds.

Predicted Mass Spectrometry Data

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
160/162Molecular ion peak (M⁺) with a ~3:1 ratio, characteristic of a single chlorine atom.
129/131Loss of -OCH₃
101/103Loss of -COOCH₃

The exact mass of the molecular ion is predicted to be 159.9927.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [5][6]

  • Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[5]

  • Gently swirl the vial to ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[5]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): [6]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition: [6]

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).

  • For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[7]

Data Acquisition: [8][9]

  • The sample is introduced into the ion source where molecules are ionized.[8][9]

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]

  • The detector records the abundance of ions at each m/z value to generate the mass spectrum.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->Analyze_NMR Analyze_IR Analyze Characteristic Functional Group Frequencies IR->Analyze_IR Analyze_MS Analyze Molecular Ion Peak & Fragmentation Pattern MS->Analyze_MS Structure Elucidate & Confirm Molecular Structure Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Safety and Handling of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for Methyl 5-chlorofuran-2-carboxylate (CAS No. 58235-81-7). The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a solid chemical intermediate used in various synthetic applications.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 58235-81-7ChemScene[2]
Molecular Formula C₆H₅ClO₃ChemScene[2]
Molecular Weight 160.56 g/mol ChemScene[2]
Physical Form SolidSigma-Aldrich[1]
Melting Point Data not availableChemScene[2]
Boiling Point Data not availableChemScene[2]
Density Data not availableChemScene[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowedChemScene[2]
Skin Irritation2H315: Causes skin irritationSigma-Aldrich[1]
Eye Irritation2AH319: Causes serious eye irritationSigma-Aldrich[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationSigma-Aldrich[1]

Signal Word: Warning[1][2]

Hazard Pictograms:

Caption: GHS Hazard Pictogram for Irritant/Harmful.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) labcoat Lab Coat gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles fumehood Fume Hood start Handling This compound start->labcoat Always Wear start->gloves Always Wear start->goggles Always Wear start->fumehood Handle Within

Caption: Recommended PPE for handling this compound.

Storage

Store in a tightly sealed container in a cool, well-ventilated area.[2] Recommended storage temperature is 2-8°C.[2] Keep away from direct sunlight and sources of ignition.[2]

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid MeasuresSource
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.ChemScene[2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.ChemScene[2]
Eye Contact Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.ChemScene[2]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.ChemScene[2]

Experimental Protocol: Example of Use in Synthesis

The following protocol is adapted from a patent describing the synthesis of an intermediate for potential Kv3 potassium channel activators.[3] This serves as an example of a typical reaction involving this compound.

Reaction: Synthesis of Methyl 5-((4-methylphenyl)thio)furan-2-carboxylate

Materials:

  • This compound (2.0 g, 12 mmol)

  • 4-methylbenzenethiol (1.55 g, 12.5 mmol)

  • Potassium carbonate (K₂CO₃) (5.2 g, 37 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (2.0 g, 12 mmol) in DMF (20 mL), add K₂CO₃ (5.2 g, 37 mmol) and 4-methylbenzenethiol (1.55 g, 12.5 mmol).

  • Stir the mixture at 90 °C for 20 hours.

  • After 20 hours, dilute the reaction mixture with water (60 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (3 x 30 mL).

  • Dry the combined organic layers over sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product as necessary (e.g., by column chromatography).

The following diagram illustrates the workflow for this experimental protocol.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - 4-methylbenzenethiol - K₂CO₃ - DMF start->reagents heat Stir at 90°C for 20 hours reagents->heat dilute Dilute with Water heat->dilute extract Extract with Ethyl Acetate (3x) dilute->extract wash Wash Organic Layer with Water (3x) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Filter and Concentrate dry->concentrate end End concentrate->end

Caption: Workflow for the synthesis of Methyl 5-((4-methylphenyl)thio)furan-2-carboxylate.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

"starting materials for Methyl 5-chlorofuran-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-chlorofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for this compound, a valuable intermediate in medicinal chemistry and drug development. This document outlines the most viable starting materials, provides detailed experimental protocols for key transformations, and presents quantitative data to facilitate comparison and replication.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of various pharmaceutical agents. The strategic introduction of the chloro and methyl ester functionalities onto the furan ring allows for diverse subsequent chemical modifications. This guide focuses on the most practical and well-documented synthetic routes, providing researchers with the necessary information to produce this key intermediate.

Primary Synthetic Pathway: From 5-Chloromethylfurfural (CMF)

The most efficient and well-documented route for the synthesis of this compound commences with 5-Chloromethylfurfural (CMF). CMF is a versatile, bio-based platform molecule that can be produced in high yield from biomass.[1] This pathway involves a two-step sequence: the oxidation of the aldehyde group of CMF to an acyl chloride, followed by esterification with methanol.

A key advantage of this route is the direct conversion of the aldehyde to a highly reactive acyl chloride, which readily undergoes esterification under mild conditions.[1]

Experimental Protocol: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate from CMF

Step 1: Synthesis of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC)

Objective: To oxidize 5-Chloromethylfurfural (CMF) to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC).[2]

Materials:

  • 5-(Chloromethyl)furfural (CMF)

  • tert-Butyl hypochlorite

  • 1,4-Dioxane (for internal standard, optional)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Aluminum foil (to protect from light)

Procedure:

  • In a 50 mL round-bottomed flask wrapped with aluminum foil, combine 5-(chloromethyl)furfural (2.226 g, 15.40 mmol) and tert-butyl hypochlorite (10.5 mL, 10.1 g, 92.7 mmol).[2]

  • Stir the mixture rapidly at room temperature under air for 24 hours.[2]

  • The yield of the crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can be determined by 1H NMR using an internal standard like 1,4-dioxane. A yield of approximately 85% can be expected at this stage.[2]

  • The volatile components are removed by evaporation at room temperature to yield the crude CMFCC, which can be used in the next step without further purification.[2]

Step 2: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

Objective: To esterify 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) with methanol to yield Methyl 5-(chloromethyl)-2-carboxylate.[1]

Materials:

  • Crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from Step 1

  • Methanol

  • Potassium carbonate

  • Silica gel

Procedure:

  • Suspend a stoichiometric amount of potassium carbonate in a solution of crude CMFCC in methanol.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • After the reaction is complete, purify the crude mixture by filtration through a plug of silica gel.[1]

  • The solvent is evaporated to yield Methyl 5-(chloromethyl)furan-2-carboxylate.

Quantitative Data Summary
Starting MaterialIntermediateProductReagentsConditionsYield
5-Chloromethylfurfural (CMF)5-(chloromethyl)furan-2-carbonyl chloride (CMFCC)-tert-Butyl hypochloriteRoom temperature, 24 h~85% (crude)[2]
5-(chloromethyl)furan-2-carbonyl chloride (CMFCC)-Methyl 5-(chloromethyl)furan-2-carboxylateMethanol, Potassium carbonateRoom temperature, 2 h96%[1]

Logical Workflow Diagram

Synthesis_from_CMF CMF 5-Chloromethylfurfural (CMF) CMFCC 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) CMF->CMFCC t-BuOCl, rt, 24h Target Methyl 5-(chloromethyl)furan-2-carboxylate CMFCC->Target MeOH, K2CO3, rt, 2h

Caption: Synthetic pathway from CMF.

Alternative Synthetic Pathways

While the route from CMF is highly efficient, other starting materials can be considered. These alternative pathways, however, may involve more steps or less readily available starting materials.

Route 2: From 5-chlorofuran-2-carboxylic acid

This approach involves the direct esterification of 5-chlorofuran-2-carboxylic acid.

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 5-chlorofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Standard glassware for reflux and extraction

Procedure:

  • Dissolve 5-chlorofuran-2-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography if necessary.

Quantitative Data for Fischer Esterification

Yields for Fischer esterification are typically in the range of 60-95%, depending on the specific substrate and reaction conditions. The use of a large excess of alcohol and removal of water can drive the equilibrium towards the product.[3]

Logical Workflow Diagram

Synthesis_from_Acid Acid 5-chlorofuran-2-carboxylic acid Target This compound Acid->Target MeOH, H2SO4 (cat.), reflux Synthesis_from_Furoic_Acid FuroicAcid 2-Furoic Acid ChlorinatedAcid 5-chlorofuran-2-carboxylic acid FuroicAcid->ChlorinatedAcid Chlorination Target This compound ChlorinatedAcid->Target Esterification

References

Methyl 5-chlorofuran-2-carboxylate: A Review of Synthetic Approaches and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chlorofuran-2-carboxylate is a halogenated heterocyclic compound belonging to the furan carboxylate family. While the body of scientific literature dedicated exclusively to this specific molecule is limited, its structural similarity to other biologically active furan derivatives suggests its potential as a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available information on the synthesis of its precursor, 5-chlorofuran-2-carboxylic acid, and the general methodologies applicable for its conversion to the target methyl ester. Furthermore, this document explores the potential physicochemical properties and biological activities of this compound by drawing comparisons with structurally related compounds that have been more extensively studied.

Synthesis and Experimental Protocols

Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, its synthesis can be logically approached as a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Step 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid

The primary precursor for the target molecule is 5-chlorofuran-2-carboxylic acid. A common synthetic route to this intermediate has been described, which involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 5-chlorofuran-2-carboxylate

A detailed procedure for the synthesis of 5-chlorofuran-2-carboxylic acid from its ethyl ester has been outlined. The process involves the hydrolysis of ethyl 5-chloro-2-furancarboxylate using sodium hydroxide in ethanol, followed by acidification to yield the desired carboxylic acid.

DOT Script for the Synthesis of 5-Chlorofuran-2-carboxylic Acid

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acidification & Extraction Ethyl 5-chlorofuran-2-carboxylate Ethyl 5-chlorofuran-2-carboxylate Intermediate Salt Intermediate Salt Ethyl 5-chlorofuran-2-carboxylate->Intermediate Salt Stir at RT NaOH, Ethanol NaOH, Ethanol NaOH, Ethanol->Intermediate Salt HCl (aq) HCl (aq) 5-Chlorofuran-2-carboxylic Acid 5-Chlorofuran-2-carboxylic Acid Intermediate Salt->5-Chlorofuran-2-carboxylic Acid Acidify HCl (aq)->5-Chlorofuran-2-carboxylic Acid Workup Extraction with Ethyl Acetate, Washing, Drying, Concentration 5-Chlorofuran-2-carboxylic Acid->Workup

Caption: Synthesis workflow for 5-chlorofuran-2-carboxylic acid.

Step 2: Esterification of 5-Chlorofuran-2-carboxylic Acid

The conversion of 5-chlorofuran-2-carboxylic acid to its methyl ester, this compound, is a standard esterification reaction. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[1][2][3][4]

General Experimental Protocol: Fischer Esterification

While a specific protocol for the methylation of 5-chlorofuran-2-carboxylic acid is not available, a general procedure based on the Fischer esterification method can be applied:

  • Reaction Setup: 5-Chlorofuran-2-carboxylic acid is dissolved in an excess of anhydrous methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[1][4]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester.[2]

  • Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

DOT Script for Fischer Esterification

G Carboxylic Acid 5-Chlorofuran-2-carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation Alcohol Methanol (excess) Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Acid Catalyst H+ (e.g., H2SO4) Acid Catalyst->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Proton Transfer & Dehydration Ester This compound Protonated Ester->Ester Deprotonation Water Water Protonated Ester->Water Ester->Acid Catalyst Regenerates

Caption: General mechanism of Fischer esterification.

Physicochemical and Spectroscopic Data (Comparative Analysis)

No direct experimental spectroscopic data for this compound was found in the reviewed literature. However, expected spectral characteristics can be inferred from data on similar furan carboxylate derivatives.

Table 1: Comparative Spectroscopic Data of Related Furan Carboxylates

Compound Name1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Mass Spec (m/z)Reference
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J=3.7 Hz, 1H), 7.14 (t, J=3.7 Hz, 1H), 3.95 (s, 3H)158.72, 158.25, 149.11, 147.62, 144.99, 127.24, 123.72, 119.93, 119.86, 114.89, 112.15, 52.23Not ReportedHRMS (ESI/Q-ToF) data available[5]
Methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives Varied signals for furan protons (around 6.4-7.1), methyl ester protons (around 3.8), and substituent protons.Furan ring carbons (around 108-160), ester carbonyl (around 160), methyl ester carbon (around 52).C=O stretch (ester) around 1720, C-O stretch, furan ring vibrations.HR-ESI MS data available for derivatives.[6]
Methyl 5-aminofuran-2-carboxylate Not ReportedNot ReportedFTIR and ATR-IR spectra available.GC-MS: m/z top peak at 54, 2nd highest at 141, 3rd highest at 110.[7]

For this compound, one would anticipate:

  • 1H NMR: Two doublets for the furan ring protons, likely in the range of 6.5-7.5 ppm, and a singlet for the methyl ester protons around 3.8-4.0 ppm.

  • 13C NMR: Signals for the furan ring carbons, with the carbon bearing the chlorine atom shifted downfield. The ester carbonyl carbon would be expected in the 158-165 ppm region, and the methyl ester carbon around 52 ppm.[8]

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹, and characteristic C-O and furan ring stretching vibrations.[9][10]

  • Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio).

Potential Applications and Biological Activity

While there is no direct research on the biological activities of this compound, the broader class of furan derivatives and specifically halofuran carboxylates have shown promise in several areas of drug development.

Antimicrobial and Antifungal Activity

Furan-containing compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties.[6] For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated activity against various bacteria.[6] The introduction of a halogen atom, such as chlorine, can sometimes enhance the antimicrobial potency of a molecule. Organotin(IV) carboxylates, for example, have been studied for their antimicrobial effects.[11]

Anticancer Activity

Several studies have reported the cytotoxic effects of furan derivatives against various cancer cell lines.[6][12] For example, 5-phenyl-furan-2-carboxylic acids have been investigated as a promising class of antimycobacterial agents.[5][13] The structural similarity of this compound to these compounds suggests that it could be a candidate for investigation in cancer research.

Agrochemicals

A patent application mentions the use of a related compound, methyl 4-bromofuran-2-carboxylate, as an intermediate in the synthesis of crop protection products.[14] This suggests a potential application for halogenated furan carboxylates in the agrochemical industry.

Conclusion and Future Directions

This compound remains a sparsely studied compound. The available literature suggests a straightforward synthetic pathway via the esterification of 5-chlorofuran-2-carboxylic acid. Based on the biological activities of structurally similar furan derivatives, this molecule holds potential as an intermediate for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound.

  • Comprehensive spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.

  • In-depth evaluation of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, to ascertain its potential in drug discovery and development.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

"biological activity of furan-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Furan-2-Carboxylate Derivatives

Abstract

Furan-2-carboxylate derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of furan-2-carboxylate derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We consolidate quantitative data from various studies, detail key experimental methodologies, and illustrate significant molecular pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for designing and evaluating novel therapeutics based on the furan-2-carboxylate core.

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.[1][2] Its ability to engage in various chemical interactions, including hydrogen bonding and π–π stacking, makes it a valuable scaffold in drug design.[1] When functionalized as a carboxylate ester or acid at the C2 position, the resulting furan-2-carboxylate derivatives exhibit an enhanced and often specific range of biological effects. These compounds have been extensively explored for their therapeutic potential, demonstrating significant activity in several key areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] The versatility of this scaffold allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a promising starting point for the development of novel therapeutic agents.[2]

Synthesis Strategies

The synthesis of furan-2-carboxylate derivatives can be achieved through various established chemical routes. A common approach involves the modification of readily available starting materials like furfuryl alcohol or furan-2-carboxylic acid.[6][7] For instance, furan-2-carbonyl chloride, generated from the reaction of furan-2-carboxylic acid with thionyl chloride, serves as a key intermediate for creating a wide array of ester and amide derivatives.[7] Other methods, such as the Paal-Knorr synthesis, involve the cyclization of 1,4-dicarbonyl compounds to form the furan ring, which can then be further functionalized.[8][9] Microwave-assisted synthesis has also been employed to produce these derivatives under mild conditions with improved reaction times.[10][11]

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_rxn Reaction Types cluster_final Final Products start1 Furan-2-carboxylic Acid inter1 Furan-2-carbonyl Chloride start1->inter1 SOCl₂ start2 Furfuryl Alcohol inter2 Methyl-5-(hydroxymethyl) -2-furan carboxylate start2->inter2 Various Reagents rxn1 Esterification / Amidation inter1->rxn1 rxn2 Acylation inter2->rxn2 rxn3 Substitution inter2->rxn3 final Furan-2-carboxylate Derivatives rxn1->final rxn2->final rxn3->final G compound Furan Derivative (e.g., Compounds 4, 7) p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis caspase->apoptosis G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization VEGFR2->Dimer Inhibitor Furan Derivative (e.g., 7b) Inhibitor->VEGFR2 Autophos Autophosphorylation Dimer->Autophos Pathway Downstream Signaling (PI3K/Akt, MAPK) Autophos->Pathway Angio Angiogenesis (Tumor Growth) Pathway->Angio G A 1. Seed cells in 96-well plate B 2. Incubate for 24h for attachment A->B C 3. Treat cells with serial dilutions of furan derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % viability and determine IC₅₀ G->H

References

Methyl 5-chlorofuran-2-carboxylate: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-chlorofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a crucial synthetic intermediate in the development of a wide array of more complex molecules. As a derivative of furan, a five-membered aromatic ring containing an oxygen atom, it is part of a class of compounds that are prevalent in biologically active natural products and pharmaceuticals. The furan nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[1][2] The presence of both a chloro and a methyl ester functional group on the furan ring provides two distinct points for chemical modification, making this compound a valuable building block for researchers, particularly those in drug discovery and materials science. This guide provides an in-depth overview of its synthesis, chemical properties, and applications, complete with experimental protocols and quantitative data.

Synthesis of this compound

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid. This precursor acid is typically synthesized via the hydrolysis of its ethyl ester.

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification EthylEster Ethyl 5-chlorofuran-2-carboxylate CarboxylicAcid 5-Chlorofuran-2-carboxylic acid EthylEster->CarboxylicAcid 1. NaOH, Ethanol 2. HCl MethylEster This compound CarboxylicAcid->MethylEster Methanol, H₂SO₄ (cat.)

Caption: Synthetic pathway to this compound.

Experimental Protocols

1. Synthesis of 5-Chlorofuran-2-carboxylic acid from Ethyl 5-chlorofuran-2-carboxylate [3]

  • Materials:

    • Ethyl 5-chlorofuran-2-carboxylate (8.0 g)

    • Ethanol (50 ml)

    • 1N Aqueous Sodium Hydroxide (50 ml)

    • 1N Hydrochloric Acid

    • Diethyl ether

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Saturated aqueous sodium chloride

  • Procedure:

    • Dissolve ethyl 5-chlorofuran-2-carboxylate (8.0 g) in ethanol (50 ml).

    • Add 1N aqueous sodium hydroxide (50 ml) to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with 1N hydrochloric acid.

    • Extract the acidified solution with ethyl acetate.

    • Wash the organic extract with water and then with saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield 5-chloro-2-furancarboxylic acid.[3]

2. Synthesis of this compound (General Procedure)

  • Materials:

    • 5-Chlorofuran-2-carboxylic acid

    • Anhydrous Methanol

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Suspend 5-chlorofuran-2-carboxylic acid in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the ester group and the carbon-chlorine bond at the 5-position of the furan ring.

  • Nucleophilic Acyl Substitution: The ester group is susceptible to nucleophilic attack. This allows for reactions such as hydrolysis back to the carboxylic acid or amidation with primary or secondary amines to form the corresponding amides.[4]

  • Cross-Coupling Reactions: The chlorine atom on the furan ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This enables the introduction of a wide range of substituents at the 5-position, significantly increasing molecular diversity.

  • Furan Ring Stability: While aromatic, the furan ring can be susceptible to cleavage under strong acidic or oxidative conditions, which can lead to the formation of 1,4-dicarbonyl compounds.[4]

Applications as a Synthetic Intermediate

The dual functionality of this compound makes it a versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. The furan scaffold is a common motif in many natural products and pharmacologically active compounds.[5] Derivatives of furan-2-carboxylic acid have been investigated for the treatment of type 2 diabetes mellitus and as antimycobacterial agents.[6][7][8]

The general strategy involves modifying the ester group and/or replacing the chloro substituent to build more elaborate structures.

Intermediate_Utility cluster_ester Ester Modification cluster_coupling C-C/C-N Coupling Intermediate This compound Amide Amide Derivatives Intermediate->Amide R₂NH CarboxylicAcid Carboxylic Acid Intermediate->CarboxylicAcid Hydrolysis ArylFuran 5-Aryl Furan Derivatives Intermediate->ArylFuran Ar-B(OH)₂ Pd catalyst AlkynylFuran 5-Alkynyl Furan Derivatives Intermediate->AlkynylFuran R-C≡CH Pd/Cu catalyst AminoFuran 5-Amino Furan Derivatives Intermediate->AminoFuran R₂NH Pd catalyst Final Diverse Biologically Active Compounds Amide->Final ArylFuran->Final AlkynylFuran->Final AminoFuran->Final

Caption: Utility of this compound as a synthetic intermediate.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of 5-chlorofuran-2-carboxylic acid and related compounds.

Table 1: Synthesis Yield for 5-Chlorofuran-2-carboxylic acid

Starting MaterialReagentsProductYieldReference
Ethyl 5-chlorofuran-2-carboxylate (8.0 g)1. NaOH, Ethanol2. 1N HCl5-Chlorofuran-2-carboxylic acid5.3 g[3]

Table 2: Physical and Spectroscopic Data of a Related Compound: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate [8]

PropertyValue
Molecular Formula C₁₂H₈FNO₅
Appearance Orange solid
Melting Point 196.3 °C
TLC Rf 0.39 (cyclohexane–EtOAc 8:2)
1H-NMR (300 MHz, CDCl₃)δ (ppm): 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J = 3.7 Hz, 1H), 7.14 (t, J = 3.7 Hz, 1H), 3.95 (s, 3H)

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the presence of two distinct, reactive functional groups—the methyl ester and the chloro substituent—provide chemists with a powerful tool for the construction of complex molecular architectures. Its application is particularly significant in the synthesis of novel furan-containing compounds for pharmaceutical and materials science research, building upon the known diverse biological activities of the furan scaffold. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to leverage this key building block in their synthetic endeavors.

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of methyl 5-chlorofuran-2-carboxylate with various aryl and heteroaryl boronic acids. The furan-2-carboxylate scaffold is a key structural motif in many biologically active molecules and pharmaceutical compounds. The ability to functionalize the 5-position of this heterocyclic system opens up avenues for the synthesis of diverse compound libraries for drug discovery and development. This compound is an electron-deficient heteroaryl chloride, which makes it a suitable substrate for palladium-catalyzed cross-coupling reactions.[1] The protocol described herein is based on established methodologies for the Suzuki coupling of challenging heteroaryl chlorides, employing bulky and electron-rich phosphine ligands to achieve efficient catalysis.[2]

Key Reaction

The general reaction scheme involves the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid:

This compound + Ar-B(OH)2 --(Pd catalyst, base, solvent)--> Methyl 5-aryl-furan-2-carboxylate

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the Suzuki-Miyaura coupling reaction.

Materials and Reagents

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization reagents

Procedure

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Inert Atmosphere: The Schlenk flask containing the substrates and base is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene (8 mL) and deionized water (2 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-furan-2-carboxylate.

Data Presentation

The following tables summarize the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on typical yields for similar couplings of heteroaryl chlorides.[3]

Table 1: Reagent Quantities for a Typical Reaction

ReagentMolar RatioAmount (for 1 mmol scale)
This compound1.0160.5 mg
Arylboronic Acid1.21.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)0.024.5 mg
SPhos0.0416.4 mg
Potassium Phosphate (K₃PO₄)2.0424.4 mg
Toluene (anhydrous)-10 mL
Water-2 mL

Table 2: Expected Yields for Various Arylboronic Acids

EntryArylboronic AcidExpected ProductExpected Yield (%)
1Phenylboronic acidMethyl 5-phenylfuran-2-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)furan-2-carboxylate80-90
34-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)furan-2-carboxylate75-85
43-Pyridinylboronic acidMethyl 5-(pyridin-3-yl)furan-2-carboxylate70-80

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Product Methyl 5-aryl-furan-2-carboxylate (Ar-Ar') Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)2 Base PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide This compound (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K3PO4)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - K3PO4 start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert solvents Add Solvents: - Toluene - Water inert->solvents catalyst Prepare and Add Pd(OAc)2/SPhos Catalyst solvents->catalyst react Heat Reaction (80-100 °C) Monitor by TLC catalyst->react workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with H2O and Brine react->workup dry Dry Organic Layer (Na2SO4) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product: Methyl 5-aryl-furan-2-carboxylate purify->product

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This application note provides a robust and reproducible protocol for the Suzuki-Miyaura cross-coupling of this compound. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial for achieving high yields with this electron-deficient heteroaryl chloride. This method is broadly applicable to a range of aryl and heteroaryl boronic acids, making it a valuable tool for the synthesis of diverse libraries of 5-substituted furan-2-carboxylates for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Heck Reaction of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool in modern organic synthesis for forming carbon-carbon bonds.[1][2] Its application to heteroaromatic compounds, such as furan derivatives, provides a powerful method for the synthesis of complex molecules integral to pharmaceutical and materials science research.[3] Methyl 5-chlorofuran-2-carboxylate represents an electron-deficient heterocyclic halide. The coupling of such aryl chlorides is a challenging transformation that often requires specialized catalytic systems.[4][5]

These application notes provide a summary of reaction conditions and detailed protocols applicable to the Heck reaction of this compound and related chlorofuran derivatives, based on established methodologies for the arylation of furans with aryl chlorides.[6][7]

Key Reaction Parameters and Optimization

Successful execution of the Heck reaction with aryl chlorides, including this compound, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, necessitating more robust catalytic systems, typically involving bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[4][5]

Catalyst System:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile precatalyst that is reduced in situ to the active Pd(0) species.[1][8] Other common precursors include PdCl₂ and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Ligand: The choice of ligand is critical for reactions involving aryl chlorides. Sterically hindered and electron-rich alkylphosphine ligands have proven effective. Examples include tri-tert-butylphosphine (P(t-Bu)₃), di(1-adamantyl)butylphosphine (BuAd₂P), and biphenyl-based phosphines like 2-(dicyclohexylphosphino)biphenyl.[4][6][7][9][10]

Base:

  • A base is required to neutralize the hydrogen halide formed during the catalytic cycle.[11] Both inorganic bases, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium tert-butoxide (t-BuOK), and organic bases like triethylamine (Et₃N) or N,N-dicyclohexylmethylamine (Cy₂NMe) can be employed.[4][6][7][9] The choice of base can significantly impact reaction yield and may need to be optimized for the specific substrate.[4][5]

Solvent:

  • High-boiling point, polar aprotic solvents are typically used to ensure the solubility of the reagents and to allow for the higher reaction temperatures often required for aryl chlorides. Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1-methyl-2-pyrrolidinone (NMP).[6][7][12]

Temperature and Reaction Time:

  • Heck reactions with aryl chlorides generally require elevated temperatures, often in the range of 100–150 °C.[6][7][13] Reaction times can vary from several hours to over 24 hours, and progress should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

Summary of Reaction Conditions

The following table summarizes conditions reported for the palladium-catalyzed direct arylation of furan derivatives with aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)2-(Dicyclohexylphosphino)biphenyl (4)Na₂CO₃ (2)DMAc1202-24Moderate-Good[4][5]
Pd(OAc)₂ (2)BuAd₂P (4)t-BuOK (2)DMF12015Moderate-Good[6][7]
Pd/P(t-Bu)₃P(t-Bu)₃Cy₂NMeToluene100-High[9]

Detailed Experimental Protocols

The following are generalized protocols for the Heck reaction of an aryl chloride like this compound with an alkene (e.g., styrene or an acrylate).

Protocol 1: Heck Reaction using Pd(OAc)₂ and a Buchwald-type Ligand

This protocol is adapted from methodologies developed for the arylation of heterocycles with aryl chlorides.[4][5]

Reagents:

  • This compound (1.0 equiv.)

  • Alkene (e.g., Styrene) (1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

  • 2-(Dicyclohexylphosphino)biphenyl (0.04 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Anhydrous N,N-dimethylacetamide (DMAc)

Procedure:

  • To a dry Schlenk tube or reaction vial, add this compound, sodium carbonate, palladium(II) acetate, and 2-(dicyclohexylphosphino)biphenyl.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMAc via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the chlorofuran.

  • Add the alkene via syringe.

  • Seal the vessel and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress periodically by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Heck Reaction using Pd(OAc)₂ and P(t-Bu)₃

This protocol is based on conditions known to be effective for a broad range of aryl chlorides.[9][10]

Reagents:

  • This compound (1.0 equiv.)

  • Alkene (e.g., n-Butyl Acrylate) (1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.02 equiv.)

  • Tri-tert-butylphosphine (P(t-Bu)₃) as a solution in toluene or solid (0.02-0.04 equiv.)

  • N,N-Dicyclohexylmethylamine (Cy₂NMe) (1.2 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate and the phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound, the alkene, and the base (Cy₂NMe).

  • Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for the required time (monitor by GC-MS or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether).

  • Wash the mixture with aqueous acid (e.g., 1 M HCl) to remove the amine base, followed by water and brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the product.

Visualized Workflow and Logic

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add solid reagents to vessel: - Aryl Halide - Base - Pd Catalyst & Ligand inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert_atm add_liquids 3. Add Liquids via Syringe: - Anhydrous Solvent - Alkene inert_atm->add_liquids heating 4. Heat and Stir (e.g., 100-150 °C) add_liquids->heating monitoring 5. Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring cooling 6. Cool to Room Temperature monitoring->cooling filtration 7. Dilute and Filter (Remove inorganics) cooling->filtration extraction 8. Aqueous Wash / Extraction filtration->extraction purification 9. Dry, Concentrate & Purify (Column Chromatography) extraction->purification

Caption: General experimental workflow for a Heck cross-coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition AlkeneComplex [R-Pd(II)-X(L)₂(Alkene)] OxAdd->AlkeneComplex Alkene Coordination Insertion Product-Pd(II)-H(L)₂ AlkeneComplex->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination & Reductive Elimination Product Product Insertion->Product BaseH Base-H⁺ + X⁻ Insertion->BaseH ArylHalide R-X ArylHalide->OxAdd Alkene Alkene Alkene->AlkeneComplex Base Base Base->Pd0 Regenerates Pd(0)

Caption: Simplified catalytic cycle for the Heck reaction.

References

Application Notes and Protocols: Purification of Methyl 5-chlorofuran-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 5-chlorofuran-2-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. Column chromatography is a widely employed and effective technique for the purification of such moderately polar organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The efficiency of the column chromatography purification is summarized in the table below. These results are typical for the purification of a crude reaction mixture on a laboratory scale.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (5% to 20%)
Crude Sample Loading 1.5 g
Column Dimensions (ID x L) 4 cm x 40 cm
Elution Volume ~800 mL
Fraction Size 20 mL
Typical Yield of Pure Product 1.2 g (80%)
Purity (by ¹H NMR) >98%
Appearance White to off-white solid
TLC Rf (10% EtOAc/Hexane) ~0.45

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_eluent Prepare Mobile Phase (Hexane/Ethyl Acetate) prep_slurry Prepare Silica Gel Slurry prep_eluent->prep_slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elution Elute with Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: Workflow for the purification of this compound.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound using flash column chromatography on silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[1][2][3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • Separatory funnel or dropping funnel for eluent reservoir

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)[1][4]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare two stock solutions of the mobile phase:

      • Solvent A: 5% Ethyl Acetate in Hexane.

      • Solvent B: 20% Ethyl Acetate in Hexane.

    • Initially, you will use a lower polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity.[3]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[3] The consistency should be pourable but not overly dilute.

    • Ensure the column is securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top of the silica bed. Do not allow the solvent level to drop below the top of the sand layer at any point.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder of the sample adsorbed onto the silica is obtained.[5]

    • Carefully add this powder onto the top layer of sand in the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (5% ethyl acetate in hexane) to the top of the column without disturbing the sample layer.

    • Open the stopcock to begin the elution process, maintaining a steady flow rate.

    • Collect the eluent in appropriately sized fractions (e.g., 20 mL per fraction).

    • Gradually increase the polarity of the mobile phase by slowly adding more ethyl acetate to your hexane eluent, moving towards a higher concentration like 10-15% ethyl acetate in hexane.[4][6] This gradient elution helps to first elute non-polar impurities, followed by the target compound, leaving more polar impurities on the column.

  • Monitoring the Separation:

    • Monitor the separation progress using Thin-Layer Chromatography (TLC).[5][7]

    • Spot a small aliquot from every few fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., 10% or 15% ethyl acetate in hexane).

    • Visualize the separated spots under a UV lamp. The desired product, this compound, should appear as a distinct spot.

    • Identify the fractions containing the pure product, characterized by a single spot at the correct Rf value.

  • Isolation of the Pure Product:

    • Combine the fractions identified as pure.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Further dry the resulting solid under high vacuum to remove any residual solvent.

    • The final product should be a white to off-white solid. Confirm the purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.

Troubleshooting:

  • Co-eluting Impurities: If impurities have similar polarity to the product, a shallower gradient or an alternative solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate) may be required for better separation.[8]

  • Product Instability: Furan rings can sometimes be sensitive to the acidic nature of standard silica gel.[4] If degradation is observed, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (e.g., 0.1%) to the eluent.[4]

  • Poor Separation: Ensure the column is packed uniformly without cracks or channels. The sample should be loaded in a concentrated band. A longer column can also improve the separation of closely eluting compounds.[9]

References

Application Notes and Protocols for the Recrystallization of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 5-chlorofuran-2-carboxylate is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is paramount for its effective use as a building block in the synthesis of more complex molecules and for obtaining reliable data in biological assays. Recrystallization is a robust and cost-effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and subsequently allowing it to cool, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.

Data Presentation

Due to the limited availability of specific physical properties for this compound in the cited literature, the following table includes data for structurally similar compounds to guide the experimental process. Researchers should determine the melting point of their synthesized and purified material as a key analytical data point for purity assessment.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Recommended Purification Method (from literature)
This compound C₆H₅ClO₃160.55Not availableRecrystallization (Proposed)
5-Chlorofuran-2-carboxylic acidC₅H₃ClO₃146.53Not availableWashing with diethyl ether-hexane
Methyl 5-(hydroxyphenyl)furan-2-carboxylateC₁₂H₁₀O₄218.21143-147Not specified
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateC₁₂H₈FNO₅265.19196.3Crystallization from acetone/ethanol
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateC₁₂H₁₂O₄220.2254-55Crystallization from ethanol

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to determine the optimal system. Based on the purification methods for related compounds, suitable starting points for solvent selection include single solvents like ethanol or methanol, or a two-solvent system such as ethyl acetate/hexane or acetone/hexane.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Selected recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, hexane)

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Melting point apparatus

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound (approx. 50 mg) into a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

    • Gently heat the mixture. The compound should be completely soluble at the boiling point of the solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.

    • If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, a condenser should be attached to the flask.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (once determined) is indicative of high purity.

    • Further characterization by techniques such as NMR, IR, and mass spectrometry can be performed to confirm the structure and purity.

Mandatory Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_process Recrystallization Process cluster_finalization Finalization & Analysis start Start with Crude Product solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling cold_filtration Isolate Crystals via Vacuum Filtration cooling->cold_filtration washing Wash Crystals with Cold Solvent cold_filtration->washing drying Dry the Purified Crystals washing->drying analysis Analyze Purity (e.g., Melting Point) drying->analysis end_product Pure this compound analysis->end_product

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Use a heating mantle with a stirrer for controlled heating; avoid open flames.

  • Be cautious when handling hot glassware and solutions.

By following these application notes and protocols, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent scientific endeavors.

Application Note: 1H NMR Characterization of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Methyl 5-chlorofuran-2-carboxylate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Due to the substitution pattern on the furan ring, a distinct set of signals is expected. This note outlines the predicted 1H NMR spectral data, a comprehensive experimental protocol for sample analysis, and a visual workflow for the characterization process. This information is intended to guide researchers in the structural elucidation and purity assessment of this compound.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to show signals corresponding to the methyl ester protons and the two protons on the furan ring. The electron-withdrawing effects of the chloro and carboxylate groups are expected to deshield the furan protons, shifting their signals to a lower field. The predicted data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H36.40 - 6.60Doublet (d)3.5 - 4.01H
H47.10 - 7.30Doublet (d)3.5 - 4.01H
-OCH33.80 - 3.95Singlet (s)N/A3H

Note: Predicted values are based on the analysis of similar substituted furan compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol

This section details the methodology for the 1H NMR characterization of this compound.

1. Sample Preparation

  • Materials:

    • This compound sample

    • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

    • NMR tube (5 mm diameter)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.

    • Thoroughly mix the solution using a vortex mixer to ensure complete dissolution and homogeneity.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument:

    • 400 MHz (or higher field) NMR spectrometer

  • Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar)

    • Solvent: CDCl3

    • Temperature: 298 K (25 °C)

    • Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): At least 3-4 seconds

    • Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., 6 ppm)

3. Data Processing and Analysis

  • Software:

    • Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs)

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Identify the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J) for each multiplet.

    • Assign the signals to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration.

Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR characterization process for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve mix Vortex Mix dissolve->mix transfer Transfer to NMR Tube mix->transfer setup Setup NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze assign Assign Signals analyze->assign report Final Report with Characterization Data assign->report

Caption: Workflow for 1H NMR Characterization.

Application Notes and Protocols: 13C NMR Analysis of Substituted Furan-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2-carboxylates are a significant class of heterocyclic compounds, forming the core structure of many pharmaceuticals, natural products, and materials. The precise characterization of these molecules is crucial for understanding their structure-activity relationships and ensuring their purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful, non-destructive technique for the structural elucidation of these compounds.[1][2] It provides detailed information about the carbon framework, including the number and electronic environment of each carbon atom.[2]

This document provides a comprehensive guide to the 13C NMR analysis of substituted furan-2-carboxylates, including a summary of chemical shift data, detailed experimental protocols, and visual workflows to aid in spectral interpretation and experimental design.

Application Notes: Interpreting 13C NMR Spectra

The 13C NMR spectrum of a furan-2-carboxylate derivative displays distinct signals for the five carbons of the furan ring (C2-C5), the carboxylate carbon (C=O), and any carbons in the ester group and other substituents. The chemical shifts (δ) of the furan ring carbons are particularly sensitive to the electronic effects (inductive and resonance) of substituents.

  • Furan Ring Carbons: In an unsubstituted furan ring, the carbons adjacent to the oxygen (C2 and C5) are typically deshielded and appear downfield compared to the C3 and C4 carbons.[1]

  • C2 Carbon: Being directly attached to the electron-withdrawing carboxylate group, the C2 carbon is significantly deshielded and typically resonates around 144-146 ppm.[3][4]

  • C3, C4, and C5 Carbons: The chemical shifts of these carbons are highly dependent on the nature and position of other substituents. Electron-withdrawing groups (e.g., -NO₂, -F) generally cause a downfield shift (deshielding) of the carbons they are attached to and those in conjugation, while electron-donating groups cause an upfield shift (shielding).

  • Carboxylate Carbon (C=O): The carbonyl carbon of the ester or carboxylic acid group is highly deshielded and appears far downfield, typically in the 158-160 ppm range.[3][4]

The analysis of these chemical shifts allows for unambiguous confirmation of the substitution pattern on the furan ring.

Quantitative Data: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shift data for a selection of substituted furan-2-carboxylates. This data serves as a valuable reference for identifying and characterizing related structures.

CompoundSolventC2 (δ ppm)C3 (δ ppm)C4 (δ ppm)C5 (δ ppm)C=O (δ ppm)Other (δ ppm)Reference
2-Furancarboxylic acidDMSO-d₆145.38118.16112.52147.44159.81-[4]
Methyl furan-2-carboxylateCDCl₃144.77117.98112.11146.91158.85OCH₃: 51.84[3]
Methyl 3-Fluorofuran-2-carboxylate (Predicted)CDCl₃~145~155~115~148~158OCH₃: ~52[3]
5-(4-Nitrophenyl)furan-2-carboxylic acidCDCl₃146.21120.29112.08154.21159.52Ar-C: 124.93, 125.67, 135.26, 147.34[5]
Methyl 5-(4-Nitrophenyl)furan-2-carboxylateCDCl₃145.44120.12110.36154.94159.06OCH₃: 52.42; Ar-C: 124.57, 125.46, 135.23, 147.70[5]
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateCDCl₃144.99114.89119.93149.11158.72OCH₃: 52.23; Ar-C: 112.15-158.25[6]

Experimental Protocols

This section outlines a generalized protocol for acquiring high-quality 13C NMR spectra of substituted furan-2-carboxylates.[1]

  • Analyte: Weigh approximately 10-50 mg of the purified furan-2-carboxylate sample.[1]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used due to its excellent dissolving power for many furan derivatives.[1][2] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the analyte's solubility.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).[2] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube, ensuring a solvent height of 4-5 cm.[1][3] Cap the tube securely.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe.[1][2]

  • Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[1]

    • Shim the magnetic field to optimize homogeneity, which results in sharp and symmetrical spectral lines.[1]

    • Tune and match the probe to the 13C frequency to maximize sensitivity.[1]

  • Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine 13C NMR spectra.[1]

    • Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).[1][3]

    • Acquisition Time: Typically 1-2 seconds.[3]

    • Relaxation Delay (d1): A delay of 2 seconds is common to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed.[3]

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.[2]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.[1]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[1][2]

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the known solvent peak to its correct chemical shift.[1]

  • Peak Picking: Identify and label the chemical shifts of all relevant peaks in the spectrum.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in 13C NMR analysis.

experimental_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis prep1 Weigh 10-50 mg of Sample prep2 Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 Insert Sample & Lock on Solvent Signal prep4->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Tune and Match Probe acq2->acq3 acq4 Set Acquisition Parameters (Pulse Program, SW, NS, D1) acq3->acq4 acq5 Acquire FID Data acq4->acq5 proc1 Fourier Transform (FID -> Spectrum) acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (to TMS or Solvent) proc3->proc4 an1 Peak Picking & Annotation proc4->an1 an2 Assign Signals to Carbon Atoms an1->an2 an3 Structural Elucidation an2->an3

Caption: Experimental workflow for 13C NMR analysis.

substituent_effects furan C2 C2 C3 C3 C2->C3 COOR COOR C2->COOR C4 C4 C3->C4 Sub_C3 Substituent at C3 C3->Sub_C3 C5 C5 C4->C5 Sub_C4 Substituent at C4 C4->Sub_C4 O1 O C5->O1 Sub_C5 Substituent at C5 C5->Sub_C5 O1->C2 label_node Substituent effects on 13C chemical shifts. Electron-withdrawing groups (e.g., -NO2, Halogens) cause downfield shifts (deshielding). Electron-donating groups (e.g., -CH3, -NH2) cause upfield shifts (shielding).

Caption: Substituent influence on furan ring carbons.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Methyl 5-chlorofuran-2-carboxylate as a key building block in the synthesis of bioactive molecules. The primary focus is on the synthesis of 5-aryl-furan-2-carboxylic acid derivatives, a class of compounds that has demonstrated significant potential as inhibitors of the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis, the causative agent of tuberculosis. While many published syntheses of these inhibitors utilize the bromo-analog, the chloro-substituent of this compound offers a cost-effective and readily available alternative for similar cross-coupling strategies.

Introduction to MbtI Inhibition

Mycobacterium tuberculosis requires iron for its survival and pathogenesis. The bacterium acquires iron from the host environment using siderophores, with mycobactin and carboxymyobactin being the primary examples. The biosynthesis of these siderophores is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate. Inhibition of MbtI disrupts the iron acquisition machinery of the bacterium, leading to its starvation and attenuated virulence. This makes MbtI a promising target for the development of novel anti-tubercular agents.

MbtI_Pathway Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin Mycobactin & Carboxymyobactin (Siderophores) Salicylate->Mycobactin Biosynthesis IronUptake Bacterial Iron Uptake Mycobactin->IronUptake Inhibitor 5-Aryl-furan-2- carboxylic Acids (e.g., from Methyl 5-chlorofuran-2-carboxylate) Inhibitor->MbtI Inhibition

Caption: Signaling pathway of MbtI in Mycobacterium tuberculosis and the inhibitory action of 5-aryl-furan-2-carboxylic acids.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

A robust and versatile method for the synthesis of 5-aryl-furan-2-carboxylates is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the furan ring and various aryl or heteroaryl boronic acids. While aryl bromides are common coupling partners, aryl chlorides like this compound can also be effectively employed, often with the use of specialized ligand and base systems to facilitate the more challenging oxidative addition step.

Suzuki_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Reagents->Coupling Ester Methyl 5-aryl-furan-2-carboxylate Coupling->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Ester->Hydrolysis Acid 5-Aryl-furan-2-carboxylic Acid (Bioactive MbtI Inhibitor) Hydrolysis->Acid

Caption: Experimental workflow for the synthesis of 5-aryl-furan-2-carboxylic acid MbtI inhibitors from this compound.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific aryl boronic acid used.

Protocol 1: Synthesis of Methyl 5-aryl-furan-2-carboxylate via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 5-aryl-furan-2-carboxylate.

Protocol 2: Hydrolysis of Methyl 5-aryl-furan-2-carboxylate to 5-Aryl-furan-2-carboxylic Acid

Materials:

  • Methyl 5-aryl-furan-2-carboxylate

  • Lithium hydroxide (LiOH, 3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Methyl 5-aryl-furan-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (2.5 mL).

  • Add lithium hydroxide (3.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 5-Aryl-furan-2-carboxylic acid.

Data Presentation

The following table summarizes the biological activity of representative 5-aryl-furan-2-carboxylic acid derivatives, which can be synthesized using the protocols described above.

Compound IDAryl SubstituentMbtI IC₅₀ (µM)M. tuberculosis H37Rv MIC (µg/mL)
1 4-Nitrophenyl10.5125
2 3-Cyanophenyl6.3250
3 3,5-Dichlorophenyl8.762.5
4 4-(Trifluoromethyl)phenyl15.2>250
5 2-Naphthyl9.8125

Note: The data presented is compiled from published literature on analogous compounds and serves as a representative example of the expected biological activity.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a range of bioactive molecules. The application notes provided here detail a robust synthetic strategy employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate 5-aryl-furan-2-carboxylic acids, a class of potent inhibitors of the Mycobacterium tuberculosis enzyme MbtI. The detailed protocols and representative biological data offer a solid foundation for researchers in drug discovery to explore this and other applications of this versatile building block in the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-Chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a vital heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The functionalization of the furan ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1]

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of Methyl 5-chlorofuran-2-carboxylate. While literature on the cross-coupling of this specific chloro-furan derivative is not abundant, the protocols herein are based on established methodologies for other aryl chlorides and related furan compounds. Aryl chlorides are often more cost-effective than their bromide and iodide counterparts but are also less reactive, necessitating carefully selected catalyst systems.[2] The following protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings serve as a robust starting point for the successful functionalization of this compound.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be generalized into three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[1][3][4][5] The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step.[2]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., R'-M) pd2_complex->transmetalation pd2_coupled Ar-Pd(II)Ln-R' transmetalation->pd2_coupled mx M-X reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification start Dry Glassware add_solids Add Halo-furan, Coupling Partner, Catalyst, Ligand, Base start->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat_stir Heating and Stirring add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor workup Quenching, Extraction monitor->workup purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-chlorofuran-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The furan scaffold is a common motif in a wide array of natural products and synthetic drug molecules, exhibiting diverse biological activities including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position of the furan ring provides two reactive sites for further chemical modifications, making it an ideal starting material for the synthesis of various pharmaceutical intermediates.

This document provides detailed protocols for the synthesis of advanced pharmaceutical intermediates from this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.[8][9][10][11][12][13][14]

Key Synthetic Pathways

The chlorine atom on the furan ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The ester group can be subsequently hydrolyzed or otherwise modified to generate a carboxylic acid or other functional groups, further expanding the molecular diversity of the resulting intermediates.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki Aryl/Heteroaryl Boronic Acid (R-B(OH)2) start->suzuki Pd Catalyst, Base sonogashira Terminal Alkyne (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Amine (R1R2NH) start->buchwald Pd Catalyst, Base, Ligand suzuki_product Methyl 5-aryl/heteroarylfuran-2-carboxylate suzuki->suzuki_product sonogashira_product Methyl 5-alkynylfuran-2-carboxylate sonogashira->sonogashira_product buchwald_product Methyl 5-(amino)furan-2-carboxylate buchwald->buchwald_product

Figure 1: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Furan-2-Carboxylates

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[10][12][14] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents.[15]

Experimental Workflow: Suzuki-Miyaura Coupling

workflow_suzuki reagents Combine this compound, Arylboronic Acid, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 90-110 °C) catalyst->reaction workup Cool, Filter, and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Methyl 5-arylfuran-2-carboxylate purification->product

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

This protocol is adapted from a similar synthesis using the bromo analogue.[15]

Materials:

  • This compound

  • (4-nitrophenyl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-nitrophenyl)boronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Prepare a 2 M aqueous solution of sodium carbonate. Add 2.0 mmol of the Na₂CO₃ solution to the reaction mixture.

  • Stir the resulting mixture at 90 °C overnight under the inert atmosphere.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Quantitative Data Summary: Suzuki-Miyaura Coupling
Reactant 1Reactant 2 (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 5-bromofuran-2-carboxylate(4-nitrophenyl)boronic acid (1.3)PdCl₂(PPh₃)₂ (5)Na₂CO₃ (2)1,4-Dioxane9012-16~85-95[15]
Methyl 5-bromobenzofuran-2-carboxylateArylboronic acids (1.2)Quinoline-Pd(II) complex (0.1)Cs₂CO₃ (2)Toluene150 (MW)0.4-0.590-97[16][17]

Note: Yields for the chloro-analogue may be slightly lower or require longer reaction times/more active catalyst systems compared to the bromo-analogue.

Sonogashira Coupling: Synthesis of 5-Alkynylfuran-2-Carboxylates

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][11] The resulting alkynyl-substituted furans are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in materials science and drug discovery.[4][18]

Experimental Workflow: Sonogashira Coupling

workflow_sonogashira reagents Combine this compound, Terminal Alkyne, Base, and Solvent catalyst Add Pd and Cu Catalysts reagents->catalyst reaction Stir at Room Temp. or Heat under Inert Atmosphere catalyst->reaction workup Quench, Extract, and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Methyl 5-alkynylfuran-2-carboxylate purification->product

Figure 3: General workflow for the Sonogashira coupling reaction.

Detailed Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous THF (10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or heat to 50-70 °C until completion (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Sonogashira Coupling Conditions
Aryl Halide SubstrateAlkyne (equiv.)Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Aryl HalidesTerminal Alkynes (1.2)Pd(PPh₃)₂Cl₂ (2-5)CuI (2-5)Et₃N (2-3)THF/DMF25-8070-95General[19]
Arylsulfonium SaltsTerminal Alkynes (1.2)Pd[P(t-Bu)₃]₂ (5)CuI (10)K₃PO₄ (2)DMF25-80>90[9]

Buchwald-Hartwig Amination: Synthesis of 5-(Amino)furan-2-Carboxylates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][13] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and N-heterocycle motifs are present in a vast number of drugs.

Experimental Workflow: Buchwald-Hartwig Amination

workflow_buchwald reagents Combine this compound, Amine, Base, and Solvent catalyst Add Pd Pre-catalyst and Ligand reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 80-120 °C) catalyst->reaction workup Cool, Dilute, Extract reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Methyl 5-(amino)furan-2-carboxylate purification->product

Figure 4: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium(II) acetate [Pd(OAc)₂] or a suitable pre-catalyst (e.g., G3-XPhos)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • To a glovebox or a Schlenk tube, add the palladium pre-catalyst (0.01-0.02 mmol) and the phosphine ligand (0.012-0.03 mmol).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100-110 °C for the specified time (typically 4-24 h), with stirring.

  • After completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
Aryl Halide SubstrateAmine (equiv.)Catalyst/Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
(Hetero)aryl ChloridesPrimary/Secondary Amines (1.2)[Pd(cinnamyl)Cl]₂/Mor-DalPhos (1-2)K₃PO₄ (1.5)Water80-10070-98[20]
Aryl ChloridesCarbazole (1.2)[Pd(allyl)Cl]₂/cBRIDP (1.5/3.6)NaOtBu (1.4)Toluene110>90[21]
Aryl PerfluorooctanesulfonatesVarious Amines (1.2)Pd(OAc)₂/BINAP (2/3)Cs₂CO₃ (1.4)Toluene10072-91[22]

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide robust and versatile methods for introducing aryl, heteroaryl, alkynyl, and amino functionalities onto the furan core. By leveraging these powerful synthetic tools, researchers in drug discovery can efficiently generate novel molecular entities for screening and development. The provided workflows, protocols, and data summaries serve as a practical guide for the synthesis and exploration of furan-based compounds in medicinal chemistry.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chlorofuran-2-carboxylate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of more complex molecules. Its halogenated furan scaffold is of interest for introducing specific physicochemical properties in drug candidates. This document provides a detailed two-step protocol for the scale-up synthesis of this compound, designed to be robust and reproducible for laboratory and pilot-plant settings. The proposed pathway involves the direct chlorination of commercially available 2-furoic acid, followed by a Fischer-Speier esterification.

Proposed Synthetic Pathway

The synthesis is divided into two main stages: the regioselective chlorination of the furan ring and the subsequent acid-catalyzed esterification.

G A 2-Furoic Acid (Starting Material) B Chlorination A->B N-Chlorosuccinimide (NCS) Acetonitrile, 0°C to RT C 5-Chlorofuran-2-carboxylic Acid (Intermediate) B->C D Fischer-Speier Esterification C->D Methanol (excess) H₂SO₄ (cat.), Reflux E This compound (Final Product) D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid

This protocol describes the regioselective chlorination of 2-furoic acid at the 5-position using N-chlorosuccinimide (NCS), a mild and effective chlorinating agent for electron-rich heterocycles like furan.[1]

Materials and Reagents:

  • 2-Furoic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reactor Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-furoic acid (112.1 g, 1.0 mol).

  • Dissolution: Add anhydrous acetonitrile (1 L) to the flask and stir the mixture to dissolve the 2-furoic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Once the solution is cooled, add N-chlorosuccinimide (140.0 g, 1.05 mol, 1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up: To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2 x 200 mL) to remove residual succinimide, followed by brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-chlorofuran-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white to off-white solid.

Step 2: Synthesis of this compound via Fischer-Speier Esterification

This protocol details the conversion of the intermediate carboxylic acid to its corresponding methyl ester using a classic acid-catalyzed esterification.[2][3][4]

Materials and Reagents:

  • 5-Chlorofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reactor Setup: In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorofuran-2-carboxylic acid (146.5 g, 1.0 mol, assuming 100% purity from the previous step).

  • Reagent Addition: Add anhydrous methanol (1 L) to the flask and stir to dissolve the acid. Cautiously and slowly, add concentrated sulfuric acid (10 mL) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Work-up: Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.

  • Neutralization: Carefully wash the organic solution with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize the residual acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with deionized water (200 mL) and then with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.

  • Purification: The crude product can be further purified by vacuum distillation to obtain a high-purity final product.

Data Presentation

The following table summarizes the quantitative data for the proposed two-step synthesis on a 1.0 molar scale.

Parameter Step 1: Chlorination Step 2: Esterification
Reactant 1 2-Furoic Acid5-Chlorofuran-2-carboxylic Acid
Molar Mass ( g/mol )112.10146.53
Amount (g)112.1146.5 (theoretical)
Moles (mol)1.01.0
Reactant 2 N-Chlorosuccinimide (NCS)Methanol
Molar Mass ( g/mol )133.5332.04
Amount (g / mL)140.0 g~792 g / 1 L
Moles (mol)1.05~24.7
Catalyst -Concentrated H₂SO₄
Amount (mL)-10
Solvent AcetonitrileMethanol (as reactant)
Volume (L)1.01.0
Reaction Time (h) 12-164-6
Temperature (°C) 0 to Room Temperature~65 (Reflux)
Product 5-Chlorofuran-2-carboxylic AcidThis compound
Molar Mass ( g/mol )146.53160.55
Theoretical Yield (g) 146.5160.5
Expected Yield (%) 80-90%85-95%
Expected Yield (g) 117.2 - 131.9136.5 - 152.5

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the scale-up synthesis, from starting materials to the purified final product.

G start Start: 2-Furoic Acid & NCS step1_reaction Step 1: Chlorination Reaction (Acetonitrile, 0°C to RT, 12-16h) start->step1_reaction step1_workup Aqueous Workup & Extraction (EtOAc / H₂O) step1_reaction->step1_workup step1_purification Purification 1 (Recrystallization) step1_workup->step1_purification intermediate Isolated Intermediate: 5-Chlorofuran-2-carboxylic Acid step1_purification->intermediate step2_reaction Step 2: Esterification Reaction (Methanol, H₂SO₄, Reflux, 4-6h) intermediate->step2_reaction step2_workup Neutralization & Extraction (NaHCO₃, EtOAc) step2_reaction->step2_workup step2_purification Purification 2 (Vacuum Distillation) step2_workup->step2_purification final_product Final Product: This compound step2_purification->final_product end End final_product->end

Caption: Overall workflow for the two-stage synthesis of this compound.

References

Troubleshooting & Optimization

"low yield in Suzuki coupling of Methyl 5-chlorofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of Methyl 5-chlorofuran-2-carboxylate . The following information provides structured troubleshooting advice, experimental protocols, and comparative data to help optimize this challenging reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling of this compound is resulting in a very low yield or failing completely. What are the most common initial checks?

A1: Low yields with this specific substrate often stem from its nature as an electron-deficient heteroaryl chloride. Aryl chlorides are the least reactive partners in Suzuki couplings, requiring more carefully optimized conditions than their bromide or iodide counterparts.[1][2]

Initial checks should include:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[3] Ensure the reaction vessel and solvents have been thoroughly deoxygenated by performing several vacuum/inert gas (argon or nitrogen) cycles and by purging the solvent with inert gas.[3][4][5]

  • Reagent Purity & Integrity:

    • Aryl Chloride: Confirm the purity of your this compound.

    • Boronic Acid/Ester: Boronic acids can undergo degradation or trimerization upon storage. Use fresh or recently purified boronic acid.

    • Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation.[3] Use fresh, properly stored reagents.

  • Base Quality: Ensure the base is anhydrous and of high purity, as contaminants can interfere with the reaction.

Q2: What is the best catalyst and ligand combination for coupling an unreactive heteroaryl chloride?

A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The coupling of aryl chlorides requires a palladium catalyst system that can readily undergo oxidative addition.[1] This is typically achieved by using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[2]

Consider catalyst systems such as:

  • Buchwald Ligands: Ligands like SPhos, XPhos, or RuPhos paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for coupling aryl chlorides.[6]

  • Other Bulky Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also known to be effective.[7]

A screening of different ligand/catalyst combinations is often necessary to find the optimal system for a specific substrate pair.

Q3: I am observing significant dehalogenation of my starting material. How can this side reaction be minimized?

A3: Dehalogenation (replacement of the chlorine atom with hydrogen) is a common side reaction in Suzuki couplings, particularly with heteroaryl halides.[8] This can occur when the palladium intermediate reacts with a hydrogen source before it can couple with the boronic acid.

Strategies to suppress dehalogenation include:

  • Minimize Water: While some water is often beneficial or required for Suzuki couplings, excess water can be a source of protons for dehalogenation.[9] If using an aqueous solvent mixture, try reducing the water content or switching to anhydrous conditions with a suitable base.

  • Choice of Base and Solvent: The selection of base and solvent can influence the rate of dehalogenation. Sometimes switching to a different solvent system (e.g., from dioxane/water to toluene) can mitigate the issue.

  • Protecting Groups: In some cases involving pyrrole systems, dehalogenation was suppressed by protecting the pyrrole nitrogen, suggesting that acidic N-H protons can play a role.[8] While the furan oxygen is not analogous, this highlights that subtle electronic factors can promote this side reaction.

Q4: How should I select the base for this reaction? Can the base cause hydrolysis of my methyl ester?

A4: The base is critical for activating the boronic acid to facilitate transmetalation.[7][10][11] The choice of base can significantly impact the reaction yield.[12][13] For challenging couplings, stronger bases are often required.[1]

  • Common Bases: A range from milder bases like Na₂CO₃ and K₂CO₃ to stronger bases like K₃PO₄ and Cs₂CO₃ are used.[11][12][14] For aryl chlorides, a stronger, non-nucleophilic base like K₃PO₄ is often a good choice.[11]

  • Ester Hydrolysis: Yes, using strong bases like NaOH or KOH, or even carbonates with extended heating in the presence of water, can lead to the saponification (hydrolysis) of the methyl ester group.[14] If hydrolysis is a concern, consider using a milder base like KF or carefully controlling the reaction time and temperature.[7]

Data Presentation: Optimizing Reaction Parameters

Optimizing a challenging Suzuki coupling requires screening multiple parameters. The tables below summarize common variables and provide a starting point based on literature for similar substrates.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

Base Typical Substrates Typical Yield Range Notes
Na₂CO₃ Aryl bromides, iodides 70-98% A widely used, effective, and economical base.[12][13]
K₂CO₃ Aryl bromides, iodides Good to Excellent Often used in aqueous solvent systems.[10][15]
K₃PO₄ Aryl chlorides, N-heterocycles 90-99% A strong, non-nucleophilic base effective for challenging substrates.[11]
Cs₂CO₃ Sterically hindered substrates High The "caesium effect" can accelerate reactions, but it is more expensive.[11][16]

| KF | Base-sensitive substrates | Moderate to High | Fluoride ions are thought to activate the boronic acid uniquely.[7][14] |

Table 2: Recommended Catalyst Systems for Heteroaryl Chlorides

Palladium Precursor Ligand Typical Loading (mol%) Recommended For
Pd(OAc)₂ SPhos / XPhos 1-5% General and highly effective for heteroaryl chlorides.[17]
Pd₂(dba)₃ P(t-Bu)₃ 1-3% Effective for a wide range of aryl chlorides, often at room temperature.[7]

| PdCl₂(dppf) | (none) | 2-5% | Can be effective, though often requires higher temperatures.[10] |

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of an aryl chloride. It should be used as a starting point for optimization.

Example Starting Protocol (based on similar substrates[15][18])

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed solvent (e.g., 1,4-dioxane or toluene). If an aqueous system is used, add degassed water (e.g., 1 mL).

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) under an inert atmosphere. Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield Suzuki Coupling

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Halide/Boronic Acid - Activity of Catalyst/Ligand - Anhydrous Base/Solvent start->check_reagents check_setup 2. Ensure Inert Atmosphere - Degas Solvents Thoroughly - Purge Flask with Ar/N₂ check_reagents->check_setup Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) check_setup->optimize_catalyst Setup OK optimize_base 4. Optimize Base - Screen Stronger Bases (K₃PO₄, Cs₂CO₃) - Check for Ester Hydrolysis optimize_catalyst->optimize_base Yield Still Low optimize_conditions 5. Optimize Conditions - Screen Solvents (Toluene, Dioxane) - Adjust Temperature optimize_base->optimize_conditions Yield Still Low check_sides 6. Analyze Side Products - Dehalogenation? - Homocoupling? optimize_conditions->check_sides Yield Still Low solution Optimized Yield check_sides->solution Problem Identified & Corrected

Caption: A logical workflow for troubleshooting and optimizing a low-yielding Suzuki coupling reaction.

Diagram 2: Suzuki Catalytic Cycle and Potential Pitfalls

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2 R¹-Pd(II)L₂-X pd0:e->pd2:w R¹-X deactivation Catalyst Deactivation (O₂ present) pd0->deactivation slow_oa Slow Step for R-Cl! Requires active catalyst (bulky, e⁻ rich ligand) pd0->slow_oa tm Transmetalation pd2_r2 R¹-Pd(II)L₂-R² pd2:s->pd2_r2:s R²-B(OR)₂ + Base pd2_r2:w->pd0:e re Reductive Elimination product R¹-R² pd2_r2->product

Caption: The Suzuki catalytic cycle, highlighting the slow oxidative addition step for aryl chlorides.

Diagram 3: Desired Reaction vs. Dehalogenation Side Reaction

G cluster_main Reaction Pathways for Aryl Halide Intermediate cluster_desired Desired Pathway: Cross-Coupling cluster_side Side Reaction: Dehalogenation start_node R-Pd(II)-X Intermediate transmetalation Transmetalation with Ar-B(OH)₂ start_node->transmetalation Fast proton_source Reaction with Proton Source (e.g., H₂O) start_node->proton_source Slow / Competing reductive_elim Reductive Elimination transmetalation->reductive_elim product Desired Product (R-Ar) reductive_elim->product dehalogenated_product Dehalogenated Byproduct (R-H) proton_source->dehalogenated_product

Caption: Competing reaction pathways showing the desired Suzuki coupling versus the dehalogenation side reaction.

References

Technical Support Center: Methyl 5-chlorofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-chlorofuran-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on byproduct formation and yield optimization.

Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar-like material. What is causing this?

A1: This is a classic sign of furan ring polymerization. The furan nucleus is sensitive to acid, and polymerization is a very common side reaction.

  • Root Cause: The chlorination of Methyl 2-furoate is an electrophilic aromatic substitution. Reagents like sulfuryl chloride (SO₂Cl₂) or even direct chlorination with Cl₂ produce hydrogen chloride (HCl) as a stoichiometric byproduct. This strong acid can catalyze the polymerization of both the starting material and the product.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start with 0 °C or even lower and monitor the reaction's progress. High temperatures can accelerate polymerization.

    • Choose a Milder Reagent: Consider using N-Chlorosuccinimide (NCS). NCS does not produce HCl as a primary byproduct (it produces succinimide instead), significantly reducing the acidity of the reaction medium.

    • Use a Non-Polar Solvent: Solvents like hexane or dichloromethane can be preferable to more polar options.

    • Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

Q2: My final product is contaminated with a significant amount of dichlorinated byproduct. How can I improve the selectivity for mono-chlorination?

A2: The formation of dichlorinated species (e.g., Methyl 3,5-dichlorofuran-2-carboxylate) occurs when the reaction is too aggressive or the stoichiometry is not carefully controlled.

  • Root Cause: The initial product, this compound, is still an electron-rich heterocycle and can undergo a second chlorination, typically at the 3- or 4-position.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.05 equivalents of the chlorinating agent. Add the reagent slowly and portion-wise or via a syringe pump to avoid localized high concentrations.

    • Lower the Temperature: As with polymerization, lower temperatures decrease the reaction rate and can improve selectivity by disfavoring the second, more difficult chlorination step.

    • Use a Less Reactive Agent: NCS is generally considered milder and can provide better selectivity for mono-chlorination compared to sulfuryl chloride.

Q3: After workup, my NMR spectrum shows a byproduct with a carboxylic acid peak instead of a methyl ester. What happened?

A3: You are observing the hydrolysis of the methyl ester to 5-chlorofuran-2-carboxylic acid.

  • Root Cause: The methyl ester functional group can be hydrolyzed under either acidic or basic conditions, which are often present during the reaction or aqueous workup. If your workup involves a basic wash (e.g., with sodium bicarbonate) and is too slow or at room temperature, saponification can occur.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure your starting materials and solvent are dry to prevent hydrolysis during the reaction itself.

    • Careful Workup: When performing an aqueous wash, use chilled water or brine and carry out the extraction process quickly. If using a basic solution to neutralize acid, keep the temperature low (0-5 °C).

    • Avoid Strong Bases: Use a mild base like saturated sodium bicarbonate for neutralization rather than stronger bases like sodium hydroxide.

Q4: The yield of my desired product is consistently low, even without significant polymerization or dichlorination. What other side reactions could be occurring?

A4: Low yields can also be attributed to incomplete reactions or, in more extreme cases, furan ring-opening.

  • Root Cause: Furan rings, under harsh acidic or oxidative conditions, can undergo ring-opening reactions, leading to a complex mixture of acyclic byproducts that are difficult to characterize and isolate.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or GC. If the starting material remains, you may need to slightly increase the reaction time or temperature, but do so cautiously.

    • Reagent Purity: Use high-purity starting material and freshly opened or purified chlorinating agents. Impurities can inhibit the reaction or catalyze side reactions.

    • Degas Solvents: In some sensitive reactions, removing dissolved oxygen by degassing the solvent can prevent oxidative side reactions.

Data Presentation

While specific quantitative data from a single source is scarce, the following table summarizes the expected qualitative effects of key reaction parameters on byproduct formation based on established principles of furan chemistry.

ParameterChangeEffect on DichlorinationEffect on PolymerizationEffect on HydrolysisRecommended Action for High Purity Product
Temperature IncreaseIncreases Significantly Increases Increases (during workup)Operate at the lowest effective temperature (e.g., 0-25 °C).
Chlorinating Agent SO₂Cl₂ vs. NCSHigher with SO₂Cl₂Significantly Higher with SO₂Cl₂ N/AUse NCS for milder conditions and higher selectivity.
Reagent Equivalents > 1.1 eq.Significantly Increases IncreasesN/AUse 1.0-1.05 equivalents of chlorinating agent.
Reaction Time ProlongedIncreasesIncreases N/AMonitor by TLC/GC and quench as soon as starting material is consumed.
Workup Conditions Presence of H₂O/BaseN/AN/AIncreases Use anhydrous conditions; perform aqueous workup quickly at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

  • Materials:

    • Methyl 2-furoate (1.0 eq.)

    • N-Chlorosuccinimide (NCS) (1.05 eq.)

    • Anhydrous Acetonitrile (or Dichloromethane)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2-furoate (1.0 eq.).

    • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add NCS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

    • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃.

    • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product.

Protocol 2: Byproduct Identification by GC-MS

  • Sample Preparation:

    • Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture.

    • Dilute it with 1 mL of ethyl acetate.

    • Filter the sample through a small plug of silica or a syringe filter to remove any particulate matter (e.g., succinimide).

  • GC-MS Conditions (Representative):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-450 amu.

  • Expected Elution Order: Starting Material (Methyl 2-furoate) -> Product (this compound) -> Dichlorinated Byproduct. Identification is confirmed by comparing mass spectra with library data.

Visualizations

Diagram 1: Main Synthesis and Key Byproduct Pathways

Synthesis_Byproducts cluster_byproducts Potential Byproducts SM Methyl 2-furoate (Starting Material) P This compound (Product) SM->P + Cl+ source (e.g., NCS) Polymer Polymer/Tar SM->Polymer H+ catalyst (e.g., HCl from SO2Cl2) DiCl Dichlorinated Furan P->DiCl + Cl+ (Excess) Over-chlorination P->Polymer H+ catalyst Acid 5-Chlorofuran-2-carboxylic Acid (Hydrolysis Product) P->Acid H2O / H+ or OH- (Workup)

Caption: Reaction scheme showing the desired synthesis and major byproduct formation routes.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product CheckPolymer Is mixture dark/tarry? Start->CheckPolymer ReduceTemp Action: • Lower reaction temp • Use NCS instead of SO₂Cl₂ CheckPolymer->ReduceTemp Yes CheckDiCl GC-MS shows >5% dichlorinated product? CheckPolymer->CheckDiCl No Success Yield Improved ReduceTemp->Success ControlStoich Action: • Reduce Cl+ source to 1.0 eq. • Add reagent slowly CheckDiCl->ControlStoich Yes CheckSM TLC/GC shows unreacted starting material? CheckDiCl->CheckSM No ControlStoich->Success OptimizeTime Action: • Increase reaction time slightly • Check reagent purity CheckSM->OptimizeTime Yes CheckSM->Success No OptimizeTime->Success

Caption: A logical workflow to diagnose and resolve common causes of low product yield.

Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in Heck reactions involving furan derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might face during the Heck reaction with furan derivatives.

Issue 1: Low or No Product Yield

Q: I am observing very low to no yield of my desired coupled product. What are the potential causes and how can I improve it?

A: Low yields in Heck reactions with furan derivatives can stem from several factors, often related to the inherent reactivity and stability of the furan ring. Here’s a step-by-step troubleshooting approach:

  • Catalyst Activity and Loading:

    • Inactive Catalyst: Ensure your palladium precursor is active. Pd(OAc)₂ is a common choice, but it needs to be reduced in situ to Pd(0) to enter the catalytic cycle.[1] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.

    • Insufficient Catalyst Loading: For difficult couplings or initial screenings, a higher catalyst loading (e.g., 5 mol%) might be necessary to see conversion.[2] For optimization, you can then screen lower loadings.

    • Catalyst Decomposition: Palladium nanoparticles can sometimes form, representing a resting state of the catalyst and reducing the concentration of catalytically active mononuclear species.[3][4]

  • Furan Ring Instability:

    • The furan ring is sensitive to acidic conditions, which can lead to protonation and subsequent ring-opening or polymerization.[5]

    • Solution: Use milder reaction conditions. Opt for weaker bases and ensure your reaction is not generating acidic byproducts. If acidic conditions are unavoidable, consider using a buffered system.[5]

  • Reaction Conditions:

    • Temperature: Start with a moderate temperature (e.g., 70-80°C) and adjust as needed.[4][5] Excessively high temperatures can lead to decomposition of the furan substrate or the catalyst.[6]

    • Solvent and Base: The choice of solvent and base is crucial. Aprotic polar solvents like DMF or dioxane are common. The base is necessary to neutralize the HX formed during the reaction.[7] A combination of an inorganic base (e.g., K₂CO₃, K₃PO₄) and an organic base (e.g., Et₃N) can be effective.[8][9]

    • Additives: Tetrabutylammonium salts (e.g., TBAB, TBACl) can significantly enhance reaction rates and yields.[8][10]

Issue 2: Catalyst Deactivation and Blackening of the Reaction Mixture

Q: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?

A: A black precipitate is often indicative of palladium black formation, a sign of catalyst decomposition and deactivation. Polymerization of the furan derivative can also contribute to a dark, tarry mixture.[5]

  • Preventing Catalyst Decomposition:

    • Ligands: The use of appropriate ligands, such as phosphines (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can stabilize the palladium catalyst and prevent agglomeration.[1][7] The ligand-to-palladium ratio can be critical; excessively high ratios can sometimes inhibit the reaction.[2]

    • Anhydrous and Inert Conditions: Ensure your solvents and reagents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Oxygen can poison the catalyst.[7]

  • Preventing Furan Polymerization:

    • Milder Conditions: As mentioned, furan derivatives can polymerize under harsh acidic or thermal conditions.[5] Use the lowest effective temperature and milder catalysts.

    • Protecting Groups: Introducing electron-withdrawing groups onto the furan ring can help stabilize it against acid-catalyzed degradation.[5]

Issue 3: Poor Regioselectivity

Q: I am getting a mixture of isomers. How can I improve the regioselectivity of the Heck reaction?

A: Regioselectivity in the Heck reaction with furan derivatives is influenced by both electronic and steric factors.

  • Electronic Effects: The arylation of furan derivatives often occurs at the more electron-rich C5 or C2 position.[11]

  • Steric Hindrance: Bulky substituents on the furan ring or the coupling partner can direct the addition to the less hindered position.

  • Catalyst Control: The choice of catalyst and ligand system can influence regioselectivity. For some substrates, specific palladium precursors or ligands may favor one isomer over another.[12]

  • Reaction Pathway: The reaction can proceed through a neutral or a cationic pathway depending on the halide and ligands, which can affect regioselectivity.[1] For instance, using aryl triflates with bidentate phosphine ligands tends to favor branched products via a cationic pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Heck reaction with a furan derivative?

A1: For initial explorations with a new substrate, a palladium precursor loading of 1-5 mol% is a reasonable starting point.[2][4] If the reaction proceeds well, the loading can be optimized to lower levels (e.g., 0.1-1 mol%) for process efficiency.

Q2: How do I choose the right palladium precursor?

A2: The choice of palladium precursor can impact reaction efficiency. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂.[3][4] Pd(OAc)₂ is often used with phosphine ligands, while Pd₂(dba)₃ is a Pd(0) source that may not require an initial reduction step.[1] Studies have shown that for certain furan derivatives, some precursors may give higher conversions than others.[3][4]

Q3: What is the role of the ligand in the Heck reaction?

A3: Ligands, typically phosphines, play several crucial roles:

  • They stabilize the palladium center, preventing decomposition into palladium black.[7]

  • They influence the electronic and steric environment of the catalyst, which can affect reactivity, regioselectivity, and stereoselectivity.[1]

  • Bulky, electron-rich phosphines are often effective for activating less reactive aryl chlorides.[9]

Q4: Can I perform a Heck reaction on a furan derivative without a phosphine ligand?

A4: Yes, "phosphine-free" Heck reactions are possible, often employing other types of ligands like N-heterocyclic carbenes (NHCs) or under specific conditions where the solvent or other additives can stabilize the catalyst.[13] However, for challenging substrates, phosphine ligands are often beneficial.

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points (quenching the reaction in the aliquot if necessary) and analyzing them using techniques like:

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of substrate consumption and product formation.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion and identify products.[15]

Data Presentation

Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran

Palladium PrecursorConversion of Iodobenzene (%)Main Product Yield (%)
Pd₂(dba)₃~49Not specified
Pd(acac)₂~56Not specified
[PdCl(allyl)]₂~75up to 59.2
PdCl₂(cod)Not specifiedNot specified
PdCl₂(PhCN)₂Not specifiedNot specified
PdCl₂(PPh₃)₂Not specifiedNot specified
Conditions: Reaction of 2,3-dihydrofuran with iodobenzene in the presence of a chiral ionic liquid. Data synthesized from multiple experiments in the source.[3][4]

Table 2: Influence of Solvent and Base on Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene

SolventBaseAdditiveGC-Conversion (%)
WaterKOHTBAB91
WaterEt₃NTBAB95
WaterKOHNoneSharp decrease
DMFKOHTBABGood results
DMFEt₃NTBABGood results
DMFKOHNoneSharp decrease
TolueneKOHTBABNil
TolueneEt₃NTBAB4
TBAB: Tetrabutylammonium bromide.[8]

Experimental Protocols

General Protocol for Heck Reaction of a Furan Derivative (e.g., 2,4-Dibromofuran with Styrene)

This protocol is a general starting point and should be optimized for specific substrates.[16]

  • Materials:

    • 2,4-Dibromofuran

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

    • Base (e.g., Triethylamine, Et₃N or Potassium Carbonate, K₂CO₃)

    • Solvent (e.g., Anhydrous DMF or Dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

    • Add the anhydrous solvent (e.g., DMF).

    • Add the furan derivative (e.g., 2,4-dibromofuran, 1.0 eq.), the alkene (e.g., styrene, 1.1-1.5 eq.), and the base (e.g., Et₃N, 1.5-2.0 eq.).

    • Stir the reaction mixture at the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere add_catalyst Add Pd Precursor & Ligand start->add_catalyst add_reagents Add Solvent, Furan Derivative, Alkene, & Base add_catalyst->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor Progress (TLC, GC, HPLC) heat->monitor monitor->heat Continue Reaction quench Cool and Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry and Purify (Column Chromatography) extract->purify product Isolated Product purify->product Troubleshooting_Heck_Reaction cluster_catalyst Catalyst Issues cluster_furan Substrate Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Is the Pd precursor active? Consider Pd(0) source. start->catalyst_inactive Check Catalyst furan_instability Is the furan derivative unstable? Use milder conditions (temp, base). start->furan_instability Check Substrate temp Is the temperature optimal? Screen different temperatures. start->temp Check Conditions catalyst_loading Is catalyst loading sufficient? Increase for initial screening. catalyst_inactive->catalyst_loading catalyst_deactivated Is the mixture turning black? Use ligands, ensure inert conditions. catalyst_loading->catalyst_deactivated furan_polymerization Observing polymerization? Lower temp, use protecting groups. furan_instability->furan_polymerization solvent_base Is the solvent/base combination appropriate? Try different solvents/bases. temp->solvent_base additives Have you tried additives? Consider adding TBAB or TBACl. solvent_base->additives

References

Technical Support Center: Purification of Chlorinated Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated furan compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying chlorinated furan compounds?

A1: The primary challenges stem from the presence of co-extracted interfering compounds, often at significantly higher concentrations than the target analytes.[1][2] These interferents include polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated diphenyl ethers (PCDPEs).[1][2] Separating the various isomers of chlorinated furans, which can have different toxicity levels, also presents a significant challenge.[3] Additionally, the sample matrix itself (e.g., soil, fatty tissues, industrial waste) can introduce a host of interfering substances that complicate purification.[2][4]

Q2: Why is the choice of purification method so critical for chlorinated furan analysis?

A2: The choice of purification method is critical to ensure the quality, safety, and efficacy of subsequent analyses or the final product in drug development.[5] Inadequate purification can lead to inaccurate quantification, false positives, and, in a pharmaceutical context, potentially harmful impurities in the final product.[5] The extreme toxicity of many chlorinated furan congeners necessitates highly selective and efficient purification methods to achieve the low detection limits required for risk assessment.[6]

Q3: What are the key considerations when developing a purification strategy?

A3: A successful purification strategy depends on the specific sample matrix, the target analytes, and the desired level of purity. Key considerations include:

  • Sample Matrix: Fatty samples may require initial lipid removal steps, while soil samples might necessitate acid treatment to remove humic substances.[2][4]

  • Interfering Compounds: The presence of PCBs or PCDDs will dictate the need for specific chromatographic steps to separate these from the target furans.[1][2]

  • Isomer Specificity: If the goal is to quantify specific toxic isomers, high-resolution chromatographic techniques are necessary.[3]

  • Safety Precautions: Due to the high toxicity of these compounds, all handling and purification steps must be performed in a controlled environment with appropriate personal protective equipment.[1][3]

Troubleshooting Guide

Problem 1: Low recovery of target chlorinated furan compounds.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the chosen extraction solvent and technique are appropriate for the sample matrix. For solid samples, consider techniques like pressurized fluid extraction or microwave-assisted extraction.[3] For fatty samples, ensure efficient lipid removal prior to extraction.
Analyte Loss During Cleanup Review the activity and capacity of the adsorbents used in column chromatography (e.g., silica gel, alumina, Florisil). Improper activation or overloading of the column can lead to analyte breakthrough.[2] Verify the elution solvent composition and volume to ensure complete recovery of the target compounds.
Degradation of Analytes Some chlorinated furans may be sensitive to harsh cleanup conditions. If using strong acids or bases, assess their potential to degrade the target compounds.

Problem 2: Presence of interfering peaks in the final analysis (e.g., GC/MS).

Possible Cause Troubleshooting Step
Co-elution with Other Chlorinated Compounds (PCBs, PCDDs) Employ a multi-step cleanup approach. A common strategy involves a combination of acid-base washing followed by sequential chromatography on different adsorbents like silica gel, alumina, and carbon.[1][3] The use of multiple chromatographic columns with different selectivities (e.g., DB-5 and SP2331) can also improve separation.[3]
Matrix Interferences For samples with high organic content, such as soil or sediment, a sulfuric acid treatment or a multilayer silica gel column can be effective in removing matrix components.[2][4] For fatty samples, gel permeation chromatography is a common technique for lipid removal.
Contamination from Labware or Reagents Analyze method blanks to ensure that all glassware, solvents, and reagents are free from interferences.[1] It may be necessary to distill solvents in all-glass systems to achieve the required purity.[1]

Problem 3: Poor separation of chlorinated furan isomers.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Isomer-specific separation is challenging and often cannot be achieved with a single gas chromatography (GC) column.[3] The use of a second GC column with a different stationary phase is often necessary for confirmation and improved separation.[3]
Suboptimal GC Conditions Optimize the GC temperature program, carrier gas flow rate, and injection parameters to enhance the separation of closely eluting isomers.

Data Presentation: Purity and Recovery

The recovery of chlorinated furan compounds is highly dependent on the specific congener, the complexity of the sample matrix, and the cleanup method employed. Therefore, a direct comparison of recovery rates across different studies can be misleading. However, the following table summarizes typical recovery ranges reported for various cleanup techniques.

Purification Technique Typical Recovery Range (%) Notes
Automated Multi-column Cleanup 74 - 105%For native and labeled PCDD/PCDF congeners.[7]
One-Step Multilayer Silica Gel & Florisil Column 40 - 120%For PCDDs/Fs and dl-PCBs in food samples.[4] Recoveries for specific congeners in soil can vary.[2]
dSPE with EMR-Lipid Sorbent 59 - 120%For a range of persistent organic pollutants, including some chlorinated compounds, in fatty samples.[8]
Soxhlet Extraction (SE) Compliant with minimum requirements for PCDD/FsFor extraction from activated carbon fibers.[9]

Note: These values are for guidance only. It is crucial to validate the chosen method for your specific sample matrix and target analytes by determining your own recovery rates using spiked samples.

Comparison of Common Cleanup Techniques

Technique Advantages Disadvantages
Acid-Base Washing Effective for removing bulk organic matrix components from certain sample types.[1][3]Can potentially degrade some target analytes. Requires careful handling of corrosive reagents.
Silica Gel Chromatography Good for removing polar interferences.[10] Can be modified with sulfuric acid, potassium hydroxide, or silver nitrate to target specific interferences.[11]May have limited capacity for highly contaminated samples.
Alumina Chromatography Provides different selectivity compared to silica gel, useful for separating PCDDs/PCDFs from other chlorinated compounds.[11]Activity is sensitive to water content and requires careful preparation.
Florisil® Chromatography A magnesium silicate adsorbent effective for separating pesticides and other chlorinated hydrocarbons.[12]Requires careful calibration of activity (e.g., lauric acid value) for reproducible results.[6]
Activated Carbon Chromatography Highly effective for separating planar molecules like PCDDs/PCDFs from non-planar interferents like PCBs.[1]Can be challenging to elute the target compounds quantitatively.
Gel Permeation Chromatography (GPC) Excellent for removing high-molecular-weight interferences such as lipids from fatty samples.May not effectively remove interferences with similar molecular sizes to the target analytes.

Experimental Protocols

Protocol 1: Acid-Base Washing

This protocol is a general guideline for the cleanup of sample extracts and is based on procedures outlined in EPA methods.[1][3]

Materials:

  • Sample extract in hexane

  • Concentrated sulfuric acid (H₂SO₄)

  • Separatory funnel

  • Glassware (beakers, graduated cylinders)

Procedure:

  • Transfer the hexane extract to a separatory funnel.

  • Carefully add a volume of concentrated sulfuric acid approximately 20-30% of the extract volume.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The sulfuric acid layer will be the bottom layer.

  • Drain and discard the sulfuric acid layer.

  • Repeat the acid washing (steps 2-5) until the sulfuric acid layer is colorless.

  • (Optional) Follow with a wash using a basic solution (e.g., 1N potassium hydroxide) to remove acidic interferences.

  • Finally, wash the extract with reagent water until the aqueous layer is neutral.

  • Dry the hexane extract over anhydrous sodium sulfate before proceeding to the next cleanup step.

Protocol 2: Multilayer Silica Gel/Florisil Column Cleanup

This protocol describes a one-step cleanup method for the separation of PCDDs/Fs and PCBs, adapted from published research.[2]

Materials:

  • Chromatography columns

  • Multilayer silica gel (can be prepared in layers of neutral, acidic, and basic silica)

  • Florisil®, activated

  • Anhydrous sodium sulfate

  • Solvents: n-hexane, dichloromethane (DCM)

  • Glass wool

Procedure:

  • Column Preparation:

    • Prepare a multilayer silica gel column. A common configuration from bottom to top is a small plug of glass wool, neutral silica gel, potassium hydroxide silica gel, neutral silica gel, sulfuric acid silica gel, neutral silica gel, and a top layer of anhydrous sodium sulfate.

    • Prepare a Florisil® micro-column by packing with activated Florisil® and topping with a layer of anhydrous sodium sulfate.[2] Florisil® should be activated by heating at 130°C overnight.[2]

  • Column Conditioning:

    • Condition the multilayer silica gel column with n-hexane.

    • Condition the Florisil® column with DCM followed by n-hexane.[2]

  • Sample Loading and Elution:

    • Connect the multilayer silica gel column on top of the Florisil® column.

    • Load the concentrated sample extract onto the top of the silica gel column.

    • Elute with n-hexane. The initial eluate may be discarded. The subsequent n-hexane fraction will contain the PCBs.[2]

    • Switch the elution solvent to DCM to elute the PCDD/F fraction from the Florisil® column.[2]

  • Fraction Collection:

    • Collect the PCB and PCDD/F fractions separately.

    • The collected fractions can then be concentrated and prepared for instrumental analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Sample (Soil, Tissue, etc.) Extraction Extraction (e.g., Soxhlet, PFE) Sample->Extraction AcidBase Acid-Base Washing Extraction->AcidBase ColumnChrom Column Chromatography (Silica, Alumina, Florisil, Carbon) AcidBase->ColumnChrom Concentration Concentration ColumnChrom->Concentration GCMS HRGC/HRMS Analysis Concentration->GCMS Quantification Quantification & Reporting GCMS->Quantification

Caption: General experimental workflow for chlorinated furan purification.

troubleshooting_workflow Start Problem Identified LowRecovery Low Analyte Recovery? Start->LowRecovery Interference Interfering Peaks? LowRecovery->Interference No CheckExtraction Verify Extraction Method & Solvents LowRecovery->CheckExtraction Yes PoorSeparation Poor Isomer Separation? Interference->PoorSeparation No MultiStepCleanup Implement Multi-Step Cleanup (e.g., Acid Wash + Multiple Columns) Interference->MultiStepCleanup Yes End Consult Instrument Specialist PoorSeparation->End No SecondColumn Use Second GC Column with Different Polarity PoorSeparation->SecondColumn Yes CheckCleanup Check Column Activity & Elution Volume CheckExtraction->CheckCleanup CheckBlanks Analyze Method Blanks for Contamination MultiStepCleanup->CheckBlanks OptimizeGC Optimize GC Parameters (Temperature Program, Flow Rate) SecondColumn->OptimizeGC

Caption: Troubleshooting decision tree for furan purification.

References

"dehalogenation side reactions of Methyl 5-chlorofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the dehalogenation side reactions of Methyl 5-chlorofuran-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary dehalogenation side product observed in reactions with this compound?

The most common dehalogenation byproduct is Methyl furan-2-carboxylate, resulting from the replacement of the chlorine atom with a hydrogen atom. This process, also known as hydrodechlorination, can significantly lower the yield of the desired product.

Q2: Which types of reactions are most prone to causing dehalogenation of this compound?

Dehalogenation is a common side reaction in several types of transformations, particularly:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck): These are highly susceptible to hydrodehalogenation, which often occurs via the formation of a palladium-hydride intermediate.[1][2]

  • Grignard reactions: The high reactivity and basicity of Grignard reagents can lead to a complex reaction environment where dehalogenation can occur, although the exact mechanism can vary.

  • Reductions with strong hydride reagents: The use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to reduce the ester functionality can sometimes lead to the concurrent reduction of the carbon-chlorine bond.[3][4][5]

Q3: What factors generally promote the dehalogenation side reaction?

Several factors can contribute to an increased rate of dehalogenation:

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the dehalogenation pathway.

  • Choice of Base and Solvent: In palladium-catalyzed reactions, some bases and solvents (especially protic ones like alcohols) can act as hydride sources, leading to the formation of palladium-hydride species that cause dehalogenation.[6]

  • Catalyst System: The choice of palladium precursor and ligand is critical. Less stable catalysts or those that readily form hydride complexes can exacerbate the issue.

  • Purity of Reagents and Atmosphere: The presence of moisture or oxygen can in some cases influence catalyst stability and reaction pathways, potentially leading to more side products.

Troubleshooting Guide

Issue 1: Significant formation of Methyl furan-2-carboxylate during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
Potential Cause Recommended Actions & Troubleshooting Steps
Formation of Palladium-Hydride Species 1. Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center and disfavor hydride formation.[2][6] 2. Base Optimization: Use a non-hydridic, anhydrous base. Consider switching from alkoxides or hydroxides to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄). 3. Solvent Choice: Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) to minimize the presence of hydride sources. Avoid alcoholic solvents.
High Reaction Temperature 1. Temperature Screening: Lower the reaction temperature in increments of 10-20°C and monitor the reaction progress. A lower temperature may slow down the dehalogenation pathway more significantly than the desired coupling.
Suboptimal Palladium Precursor 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that reliably forms the active Pd(0) species to ensure a more controlled reaction.
Issue 2: Dehalogenation observed during a Grignard Reaction
Potential Cause Recommended Actions & Troubleshooting Steps
Reaction with Protic Impurities 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Reagent Purity: Use freshly prepared or titrated Grignard reagent of high purity.
Complex Reaction Equilibria 1. Lower Temperature: Perform the reaction at a lower temperature (e.g., -20°C to 0°C) to potentially favor the desired nucleophilic addition over side reactions.
Issue 3: Loss of Chlorine during Reduction of the Ester Group with LiAlH₄
Potential Cause Recommended Actions & Troubleshooting Steps
Over-reduction by a Powerful Hydride Source 1. Use a Milder Reducing Agent: If only the ester needs to be reduced to an aldehyde, consider using a less reactive reagent like DIBAL-H at low temperatures. For reduction to the alcohol, if dehalogenation is severe, alternative synthetic routes may be necessary. 2. Temperature Control: Maintain a low reaction temperature throughout the addition of the reducing agent and the initial phase of the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with Minimized Dehalogenation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation in Pd-Catalyzed Reactions cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions Observation High % of Methyl furan-2-carboxylate byproduct Cause1 Pd-H Species Formation Observation->Cause1 Cause2 High Reaction Temperature Observation->Cause2 Cause3 Suboptimal Catalyst System Observation->Cause3 Sol1 Change Ligand (e.g., SPhos) Cause1->Sol1 Bulky ligands stabilize Pd Sol2 Optimize Base (e.g., K3PO4) Cause1->Sol2 Avoid hydridic bases Sol3 Use Anhydrous Solvent Cause1->Sol3 Remove H source Sol4 Lower Temperature Cause2->Sol4 Reduce reaction rate Sol5 Use Pre-catalyst Cause3->Sol5 Ensure active Pd(0) formation Suzuki_Workflow Optimized Suzuki Coupling Workflow Start Start: Oven-dried Schlenk Flask (Inert Atm.) AddReagents Add this compound, Boronic Acid, and K3PO4 Start->AddReagents AddCatalyst Add Pd Pre-catalyst and Ligand (e.g., SPhos) AddReagents->AddCatalyst AddSolvent Add Anhydrous, Degassed Toluene AddCatalyst->AddSolvent Degas Freeze-Pump-Thaw Cycles (x3) AddSolvent->Degas React Heat to 80-100°C & Monitor Degas->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End End: Desired Coupled Product Purify->End

References

"improving the stability of Methyl 5-chlorofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-chlorofuran-2-carboxylate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound, which is a solid, should be stored in a refrigerator.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[2]

Q2: What are the known incompatibilities of this compound?

The compound should not be stored or used with strong oxidizing agents or strong bases.[2] Contact with these substances can lead to degradation of the molecule.

Q3: Is this compound stable under normal laboratory conditions?

This compound is considered stable under normal handling and storage conditions.[2] However, exposure to high temperatures, open flames, and other sources of ignition should be avoided.[2][3]

Troubleshooting Guide

Issue 1: The compound has developed a color over time.

  • Possible Cause: Discoloration can be an indicator of degradation. The furan ring is susceptible to oxidation and polymerization, which can result in colored byproducts. Exposure to air (oxygen), light, or incompatible substances can accelerate this process.

  • Recommended Action:

    • Verify the purity of the material using a suitable analytical method such as HPLC, GC, or NMR.

    • If the purity has decreased, it is recommended to purify the compound before use, for example, by recrystallization or column chromatography.

    • To prevent future degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.

Issue 2: I am observing a decrease in the compound's purity in my stock solution.

  • Possible Cause: The stability of this compound in solution is dependent on the solvent and the pH. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to form 5-chlorofuran-2-carboxylic acid and methanol.

  • Recommended Action:

    • Prepare fresh solutions before use whenever possible.

    • If stock solutions are necessary, store them at a low temperature (e.g., ≤ -20°C).

    • Use aprotic solvents if compatible with your experimental setup. If aqueous or protic solvents are required, buffer the solution to a neutral pH.

    • Perform a stability study of the compound in your chosen solvent system to determine its rate of degradation under your specific storage conditions (see Experimental Protocols section).

Issue 3: I am getting inconsistent results in my biological or chemical assays.

  • Possible Cause: Inconsistent results can be a consequence of compound degradation, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.

  • Recommended Action:

    • Routinely check the purity of your solid sample and solutions.

    • Implement the handling and storage best practices described in this guide.

    • Consider the potential impact of your assay conditions (e.g., temperature, pH, incubation time) on the stability of the compound. It may be necessary to include control experiments to assess the compound's stability over the course of your assay.

Summary of Stability Data

ParameterValueSource
Physical Form Solid[1]
Storage Temperature Refrigerator[1]
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Stability Stable under normal conditions[2]
Conditions to Avoid Incompatible products, open flames, hot surfaces, sources of ignition[2]

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a potential pathway involves the hydrolysis of the ester bond, a common reaction for esters, particularly in the presence of acid or base.

DegradationPathway Hypothetical Hydrolysis of this compound A This compound C 5-chlorofuran-2-carboxylic acid A->C Hydrolysis D Methanol A->D Hydrolysis B H2O (Acid/Base) B->A

Caption: Hypothetical degradation of this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent under various conditions.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubators or water baths set to desired temperatures

  • Light-protective (amber) and clear vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into different sets of vials to test various conditions:

    • Temperature: Prepare sets of vials for storage at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

    • Light Exposure: For each temperature, prepare one set of clear vials (for light exposure) and one set of amber or foil-wrapped vials (for light protection).

    • pH (for aqueous solutions): Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9).

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot from each condition, dilute it to a suitable concentration for analysis, and analyze it by HPLC or GC to determine the initial purity. This will serve as the baseline.

  • Incubation and Sampling: Store the vials under their respective conditions. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial for analysis.

  • Analysis: Analyze the samples by HPLC or GC. The percentage of the remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T=0. The appearance of new peaks may indicate the formation of degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the rate of degradation under each condition. This will help in identifying the optimal storage conditions and the shelf-life of the compound in your specific experimental setup.

StabilityWorkflow Workflow for Stability Assessment A Prepare Stock Solution B Aliquot into Vials for Different Conditions (Temp, Light, pH) A->B C Analyze T=0 Sample B->C D Incubate Samples B->D F Data Analysis: Plot % Remaining vs. Time C->F E Withdraw and Analyze Samples at Predetermined Time Points D->E E->F

Caption: Experimental workflow for assessing compound stability.

References

Furan-2-Carboxylate Reactions: A Technical Support Center for TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Thin-Layer Chromatography (TLC) analysis of furan-2-carboxylate reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the TLC analysis of furan-2-carboxylate reactions, presented in a question-and-answer format.

Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors, particularly when dealing with acidic compounds like furan-2-carboxylic acid or its derivatives.[1][2][3]

  • Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][2]

    • Solution: Dilute your sample with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the plate. A 1% solution is often a good starting point.[1]

  • Acidic or basic nature of the compound: Furan-2-carboxylates and their corresponding acids can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.[1][4]

    • Solution: Add a small amount of a modifying agent to your developing solvent. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) can improve spot shape.[3] For basic byproducts, adding a small amount of triethylamine (0.1–2.0%) can be beneficial.[3]

  • Inappropriate solvent system: If the polarity of the solvent system is too high, it can cause the compounds to move up the plate as a streak rather than distinct spots.[2]

    • Solution: Adjust the polarity of your eluent. Start with a less polar solvent system and gradually increase the polarity.

Q2: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?

A2: Achieving good separation between the starting furan-2-carboxylate and the product is crucial for accurately monitoring the reaction.

  • Optimize the solvent system: The most effective way to improve resolution is to experiment with different solvent systems.[5]

    • Solution: Try varying the ratio of your solvents. A common starting point for furan derivatives is a mixture of hexanes and ethyl acetate.[1][6] You can systematically vary the ratio (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal separation. For more polar compounds, you might consider using dichloromethane and methanol mixtures.[7][8]

  • Use a co-spot: A co-spot, where you spot the reaction mixture on top of the starting material spot, can help to confirm if the reaction is complete.[5] If the reaction is complete, you will see two distinct spots. If not, the spots will overlap, sometimes appearing as a "snowman" shape.[5]

  • Consider a different stationary phase: While silica gel is the most common stationary phase, for certain challenging separations, other options are available.

    • Solution: If your compounds are very polar, a reverse-phase TLC plate (e.g., C18) might provide better separation.[3]

Q3: I don't see any spots on my TLC plate after development and visualization. What went wrong?

A3: The absence of spots can be perplexing, but there are several potential explanations.

  • Sample is too dilute: The concentration of your compound might be too low to be detected.[2][3]

    • Solution: Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[2][3]

  • Ineffective visualization method: Furan rings are aromatic and often UV active, but this is not always the case, especially if the conjugation is disrupted.[9]

    • Solution: First, try visualizing the plate under both short-wave (254 nm) and long-wave (366 nm) UV light.[9] If no spots are visible, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for oxidizable functional groups.[7][10] Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective for a wide range of organic compounds.[7][11]

  • Solvent level in the developing chamber is too high: If the solvent level is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][2]

    • Solution: Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[1]

  • Reaction failure: It is possible that the reaction did not proceed as expected, and there is no product to be seen.

    • Solution: Always run a spot of your starting material alongside the reaction mixture to confirm that at least the starting material is visible.

Q4: My reaction mixture is a dark, tar-like substance, and the TLC plate is a complete smear. What should I do?

A4: The formation of dark, polymeric materials can occur with furan derivatives, especially under acidic conditions or at high temperatures.[12][13]

  • Dilute the sample significantly: The tarry substance is likely a complex mixture of byproducts that will streak on the TLC plate.

    • Solution: Dilute your reaction mixture significantly more than you normally would before spotting it on the TLC plate. This may help to resolve some of the less polar components from the baseline.

  • Filter the sample: If there are solid particles in your reaction mixture, they can clog the capillary spotter and cause issues on the plate.

    • Solution: Dilute a small aliquot of the reaction mixture in a suitable solvent and filter it through a small plug of cotton or a syringe filter before spotting.

  • Use a less acidic stationary phase: The acidic nature of silica gel can exacerbate the degradation of sensitive furan compounds.[4]

    • Solution: Consider using an alumina TLC plate, which is basic, or a neutralized silica gel plate. You can also add a small amount of a base like triethylamine to your eluent to neutralize the acidic sites on the silica.[3][4]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis of a reaction involving methyl furan-2-carboxylate?

A: A good starting point for a relatively nonpolar compound like methyl furan-2-carboxylate is a mixture of hexanes and ethyl acetate. A ratio of 4:1 or 3:1 (hexanes:ethyl acetate) is often a reasonable starting point. You can then adjust the ratio based on the observed Rf values. An ideal Rf value is typically between 0.3 and 0.7.[14]

Q: How can I visualize furan-2-carboxylate and its derivatives on a TLC plate?

A: Furan-2-carboxylates, being conjugated aromatic systems, are often UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[9] However, it is always good practice to confirm with a chemical stain. Potassium permanganate stain is a good choice as it reacts with the furan ring. Anisaldehyde stain can also be effective and may give different colors for different compounds, aiding in identification.[10][11]

Q: My reaction involves converting furan-2-carboxylic acid to an amide. What should I expect to see on the TLC?

A: Furan-2-carboxylic acid is a relatively polar compound and will likely have a low Rf value. The corresponding amide will generally be less polar than the carboxylic acid, and therefore should have a higher Rf value in the same solvent system. You should see the spot for the starting acid disappear as a new, higher spot for the amide product appears.

Experimental Protocols

General Protocol for TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Aim for a concentration of about 1%.[1]

  • Spotting: Using a capillary tube, carefully spot a small amount of your prepared sample onto the origin line. Keep the spots small (1-2 mm in diameter) to ensure good separation.[7] Allow the solvent to evaporate completely between applications if multiple spots are needed.

  • Developing: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line.[1] Cover the chamber to allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Preparation of Common TLC Stains
StainPreparationVisualization
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.Oxidizable compounds appear as yellow-brown spots on a purple background.[15] Gentle heating may be required.
Anisaldehyde Carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[15]Many functional groups give colored spots upon heating. The background may turn pink.
Ceric Ammonium Molybdate (CAM) Dissolve 10 g of ceric ammonium sulfate and 240 g of ammonium molybdate in 500 mL of 10% sulfuric acid.A general stain that produces blue spots with a variety of organic compounds upon heating.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem streaking Streaking Spots problem->streaking Yes poor_resolution Poor Resolution problem->poor_resolution Yes no_spots No Spots Visible problem->no_spots Yes smear Tarry Smear problem->smear Yes end Successful Analysis problem->end No solution_streaking Dilute Sample Add Modifier to Eluent Adjust Solvent Polarity streaking->solution_streaking solution_resolution Optimize Solvent System Use Co-spot Change Stationary Phase poor_resolution->solution_resolution solution_no_spots Concentrate Sample Try Different Visualization Check Solvent Level no_spots->solution_no_spots solution_smear Dilute Significantly Filter Sample Use Alumina/Neutralized Plate smear->solution_smear solution_streaking->end solution_resolution->end solution_no_spots->end solution_smear->end

Caption: A workflow diagram for troubleshooting common TLC analysis issues.

Solvent_Selection_Logic start Start Solvent Selection polarity Estimate Compound Polarity start->polarity nonpolar Nonpolar (e.g., Furan) polarity->nonpolar medium_polar Medium Polarity (e.g., Furan-2-carboxylate ester) polarity->medium_polar polar Polar (e.g., Furan-2-carboxylic acid) polarity->polar solvent_nonpolar Start with Hexanes or Hexanes/EtOAc (low %) nonpolar->solvent_nonpolar solvent_medium Start with Hexanes/EtOAc (e.g., 4:1 to 1:1) medium_polar->solvent_medium solvent_polar Start with EtOAc or DCM/MeOH (low %) polar->solvent_polar evaluate Evaluate Rf (Ideal 0.3-0.7) solvent_nonpolar->evaluate solvent_medium->evaluate solvent_polar->evaluate adjust_polarity Adjust Solvent Ratio evaluate->adjust_polarity Poor end Optimal Separation evaluate->end Good adjust_polarity->evaluate

Caption: A decision-making diagram for selecting an appropriate TLC solvent system.

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of electron-deficient furans. The guidance focuses on the selection and application of alternative bases to overcome common challenges encountered during these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with an electron-deficient furan, such as 2-formylfuran or methyl furan-2-carboxylate, is resulting in a low yield. What are the likely causes and what alternative bases can I try?

A1: Low yields in the Suzuki coupling of electron-deficient furans are often due to a few common issues:

  • Protodeboronation of the Furanboronic Acid: Furanboronic acids, especially those with electron-withdrawing groups, can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions.[1][2] This decomposition of the starting material directly leads to lower yields.

  • Inappropriate Base Selection: The choice of base is critical.[3] While common bases like sodium carbonate (Na₂CO₃) can be effective, they might not be optimal for sensitive substrates.[4][5] Stronger bases like sodium hydroxide (NaOH) can sometimes lead to side reactions, while weaker bases may not be sufficient to promote the crucial transmetalation step.[5]

Alternative Base Recommendations:

  • Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings as it is a moderately strong base that can facilitate the reaction without causing excessive substrate decomposition.[6]

  • Cesium Carbonate (Cs₂CO₃): A highly effective base, often used in difficult coupling reactions due to its high solubility in organic solvents, which can accelerate the reaction.[7][8][9]

  • Potassium Fluoride (KF): The fluoride ions are believed to play a unique role in activating the boronic acid, and KF can be a milder alternative to prevent the degradation of base-sensitive functional groups like esters.[10] However, reaction rates can sometimes be diminished.[10]

  • Organic Bases (e.g., Triethylamine - TEA): While often less effective than inorganic bases in aqueous systems, organic bases can be advantageous when dealing with substrates that are highly sensitive to strong inorganic bases.[5]

Q2: I am observing significant protodeboronation of my furanboronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a major challenge with electron-deficient heteroaromatic boronic acids.[1][11][12] Here are some strategies to mitigate it:

  • Use Milder or Alternative Bases: Switching from strong bases (NaOH, KOH) to milder conditions with bases like K₃PO₄ or KF can reduce the rate of protodeboronation.[6][10]

  • Use Boronic Acid Derivatives: Organotrifluoroborates or MIDA boronate esters are more stable alternatives to boronic acids and are less prone to protodeboronation.[2][11] They act as a "slow release" source of the boronic acid under the reaction conditions.[11]

  • Optimize Reaction Conditions: Running the reaction at lower temperatures and for shorter times can help, provided the coupling reaction is still efficient. Highly active palladium catalysts that promote rapid catalytic turnover can favor the desired coupling over the slower protodeboronation pathway.[11]

  • Anhydrous Conditions: Since water is a proton source, using anhydrous solvents can sometimes help, although this may require careful selection of a soluble base and can impact the catalytic cycle.

Q3: Dehalogenation of my electron-deficient halofuran is a competing side reaction. What adjustments can I make?

A3: Dehalogenation (replacement of the halide with a hydrogen) is another common side reaction.

  • Choice of Base: Strong bases can sometimes promote pathways that lead to dehalogenation. Using a weaker base like K₂CO₃ or KF may be beneficial.

  • Solvent Selection: The solvent can influence the prevalence of side reactions. Protic solvents like alcohols can sometimes be a source of hydrides. Experimenting with different solvent systems, such as dioxane/water or toluene/water, is recommended.[7][13]

  • Ligand and Catalyst Choice: The palladium catalyst and its associated ligands play a crucial role. Using bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic intermediates and suppress side reactions.

Q4: My starting materials have poor solubility in the reaction mixture. How can I address this?

A4: Poor solubility of either the halofuran or the boronic acid can significantly slow down the reaction.[10]

  • Solvent System: Employing a co-solvent system is a common strategy. Mixtures like Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O are frequently used to dissolve both the organic substrates and the inorganic base.[5][7][13]

  • Choice of Base: Cesium bases like Cs₂CO₃ often exhibit better solubility in organic solvents compared to their potassium or sodium counterparts, which can be advantageous.[8][9]

  • Phase Transfer Catalysts: In some cases, a phase transfer catalyst can be added to facilitate the interaction between reactants in biphasic systems, although this is less common in standard Suzuki protocols.

Data Presentation

The selection of a suitable base is critical and highly dependent on the specific substrates. The following table summarizes the effect of different bases on the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate (an electron-deficient furan) with 4-methoxyphenylboronic acid.

Table 1: Effect of Various Bases on the Suzuki Coupling of an Electron-Deficient Benzofuran Derivative[7]

EntryBaseSolventCatalystYield (%)
1K₂CO₃EtOH/H₂O (1:1)Pd(II) complex97
2NEt₃EtOH/H₂O (1:1)Pd(II) complex28
3NaFEtOH/H₂O (1:1)Pd(II) complex40
4NaHCO₃EtOH/H₂O (1:1)Pd(II) complex53
5NaOHEtOH/H₂O (1:1)Pd(II) complex78
6Cs₂CO₃EtOH/H₂O (1:1)Pd(II) complex63
Reaction Conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), 4-methoxyphenylboronic acid (0.08 mmol), Base (0.1 mmol), Catalyst (3 mol%), 80 °C, 4 h.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Halofuran using K₃PO₄

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an electron-deficient halofuran with an arylboronic acid using potassium phosphate as the base.

Materials:

  • Electron-deficient halofuran (e.g., methyl 5-bromofuran-2-carboxylate) (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Stirring and heating apparatus (e.g., magnetic stirrer hotplate)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the electron-deficient halofuran (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Using a syringe, add the degassed solvent (8 mL of 1,4-Dioxane and 2 mL of Water) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow A 1. Reagent Assembly - Halofuran - Boronic Acid - Base - Catalyst B 2. Inert Atmosphere Purge flask with N₂ or Ar A->B C 3. Solvent Addition Add degassed solvent(s) B->C D 4. Reaction Heat mixture with stirring C->D E 5. Monitoring Check progress by TLC or LC-MS D->E F 6. Workup - Quench reaction - Aqueous extraction E->F Upon completion G 7. Purification Column Chromatography F->G H 8. Analysis Obtain pure product and characterize G->H

References

Technical Support Center: Minimizing Homocoupling in Reactions with Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize homocoupling side reactions when using Methyl 5-chlorofuran-2-carboxylate in various cross-coupling reactions.

Troubleshooting Guides

Issue: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)

Homocoupling of the organometallic reagent is a common side reaction, leading to reduced yield of the desired cross-coupled product and complicating purification. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Troubleshooting Workflow

G start Observation: Significant Homocoupling Byproduct Detected check_degas Is the reaction mixture rigorously degassed? start->check_degas degas_yes Yes check_degas->degas_yes Yes degas_no No check_degas->degas_no No check_catalyst What is the palladium source? degas_yes->check_catalyst solution_degas Action: Improve degassing protocol. Use freeze-pump-thaw cycles or sparge solvents with inert gas for an extended period. degas_no->solution_degas solution_degas->check_catalyst catalyst_pd2 Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) check_catalyst->catalyst_pd2 catalyst_pd0 Pd(0) source (e.g., Pd₂(dba)₃) check_catalyst->catalyst_pd0 solution_catalyst Action: Switch to a Pd(0) source or add a mild reducing agent (e.g., a small amount of phosphine ligand prior to substrate addition) to pre-reduce the Pd(II). catalyst_pd2->solution_catalyst check_ligand Is the ligand appropriate for an electron-deficient substrate? catalyst_pd0->check_ligand solution_catalyst->check_ligand ligand_yes Yes check_ligand->ligand_yes ligand_no No check_ligand->ligand_no check_base Is the base strength and type optimized? ligand_yes->check_base solution_ligand Action: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃. These stabilize the Pd(0) state and promote reductive elimination. ligand_no->solution_ligand solution_ligand->check_base base_yes Yes check_base->base_yes base_no No check_base->base_no check_solvent Is the solvent optimal? base_yes->check_solvent solution_base Action: For Suzuki, consider weaker bases like K₃PO₄ or Cs₂CO₃. Strong bases can accelerate homocoupling. Screen different bases. base_no->solution_base solution_base->check_solvent solvent_yes Yes check_solvent->solvent_yes solvent_no No check_solvent->solvent_no end Homocoupling Minimized solvent_yes->end solution_solvent Action: Aprotic solvents like dioxane, THF, or toluene are generally preferred. For Suzuki, a small amount of water can be beneficial, but excess water may promote homocoupling. solvent_no->solution_solvent solution_solvent->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in cross-coupling reactions involving this compound?

A1: Homocoupling, the undesired self-coupling of the coupling partner (e.g., organoboron in Suzuki, organotin in Stille, or alkyne in Sonogashira), is primarily caused by:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.

  • Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the organometallic reagent to form the homocoupled product before the main catalytic cycle is established.

  • Inappropriate Ligand Choice: Ligands that do not sufficiently stabilize the Pd(0) species or slow down the reductive elimination step can lead to an increased rate of homocoupling.

  • Sub-optimal Base and Solvent: The choice of base and solvent can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling pathways.

Q2: How does the electron-withdrawing nature of the ester group on the furan ring affect homocoupling?

A2: The ester group makes the furan ring electron-deficient. This can make the oxidative addition of the C-Cl bond to the palladium catalyst slower compared to more electron-rich aryl chlorides. A slower oxidative addition step can provide a larger window of opportunity for the catalyst to participate in side reactions like the homocoupling of the more reactive coupling partner. Therefore, careful optimization of reaction conditions is crucial for such substrates.

Q3: Which type of palladium catalyst is generally preferred to minimize homocoupling?

A3: Pd(0) sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often preferred over Pd(II) precatalysts. Using a Pd(0) source avoids the initial presence of Pd(II) that can directly lead to homocoupling. If a Pd(II) precatalyst is used, it is advisable to add a small amount of a reducing agent (like a phosphine ligand) to the reaction mixture before the addition of the main substrates to pre-form the active Pd(0) species.

Q4: What are the recommended ligands for Suzuki-Miyaura coupling with this compound?

A4: For electron-deficient heteroaryl chlorides, bulky and electron-rich monophosphine ligands are highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step, all of which help to outcompete the homocoupling pathway. Excellent choices include:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • P(t-Bu)₃ (Tri-tert-butylphosphine)

Q5: How can homocoupling be minimized in Sonogashira reactions (Glaser coupling)?

A5: The homocoupling of terminal alkynes in Sonogashira reactions is often referred to as Glaser coupling and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Rigorous Degassing: Thoroughly deoxygenate all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).

  • Copper-Free Conditions: Employing a copper-free Sonogashira protocol is the most direct way to avoid Glaser coupling. This often requires the use of specific palladium catalysts and ligands that are active enough to proceed without the copper co-catalyst.

  • Use of a Diluted Hydrogen Atmosphere: In some cases, carrying out the reaction under a diluted atmosphere of hydrogen gas can reduce the homocoupling side product to minimal amounts.[1]

Data Presentation

The following tables summarize the expected qualitative effects of various reaction parameters on the ratio of the desired cross-coupling product to the undesired homocoupling byproduct.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Rigorously degassed (Inert: Ar or N₂)Minimizes oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids initial high concentration of Pd(II) that can directly cause homocoupling.
Ligand Bulky, electron-rich phosphines (e.g., SPhos)Stabilizes Pd(0) and accelerates the desired catalytic cycle over homocoupling pathways.
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Stronger bases can sometimes accelerate the decomposition of boronic acids and promote homocoupling.
Solvent Aprotic solvents (e.g., Dioxane, Toluene, THF)These solvents are generally well-suited for the catalytic cycle. A small amount of water is often beneficial.

Table 2: Effect of Reaction Parameters on Sonogashira Coupling

ParameterCondition to Minimize Homocoupling (Glaser)Rationale
Co-catalyst Copper-free conditionsEliminates the primary catalyst for oxidative alkyne homocoupling.
Atmosphere Rigorously degassed (Inert: Ar or N₂)Oxygen is a key oxidant in the Glaser coupling mechanism.
Base Amine bases (e.g., Et₃N, DIPEA)The choice of amine can influence the solubility of intermediates and the overall reaction rate.
Solvent Anhydrous aprotic solvents (e.g., THF, DMF)Prevents side reactions and ensures good solubility of reagents.

Experimental Protocols

Recommended Starting Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the coupling of electron-deficient heteroaryl chlorides and bromides. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • In a separate vial, weigh Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.03 equiv.) and add a small amount of the reaction solvent.

  • Seal the Schlenk flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_main Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-Cl(L)₂ pd0->pd2_oxid Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)-Ar'(L)₂ pd2_oxid->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') pd2_homo Pd(II)L₂ homocoupling_product Ar'-Ar' pd2_homo->homocoupling_product 2 x Ar'B(OH)₂ start Pd(II) Precatalyst + Oxygen start->pd2_homo

Caption: Simplified catalytic cycles for Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.

References

"reaction monitoring techniques for Methyl 5-chlorofuran-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-chlorofuran-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is careful reaction monitoring so critical for the synthesis of this compound?

A1: Careful monitoring is essential due to the furan ring's sensitivity, especially towards chlorinating agents and the hydrogen chloride (HCl) byproduct generated during the reaction. Furan and its derivatives are prone to vigorous and exothermic polymerization in the presence of acid[1]. Uncontrolled reactions can lead to the formation of poly-chlorinated products and significant amounts of black polymeric material, drastically reducing the yield of the desired mono-chloro product[1]. Real-time monitoring allows for precise control over the reaction, ensuring it is stopped once the starting material is consumed and before significant side products are formed.

Q2: What are the most effective techniques for monitoring the progress of this chlorination reaction?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive monitoring.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring of the disappearance of the starting material (Methyl 2-furoate) and the appearance of the product.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative concentrations of the starting material, product, and any volatile byproducts. It is highly effective for determining the optimal reaction time and identifying side products.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A suitable alternative to GC-MS, particularly for less volatile compounds or for high-precision quantitative analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots taken from the reaction mixture to determine the conversion ratio by integrating the distinct signals of the starting material and the product.[6][7]

Q3: What are the key chemical species to monitor during the synthesis?

A3: You should primarily track the following species:

  • Starting Material: Methyl 2-furoate.

  • Desired Product: this compound.

  • Potential Byproducts: These may include regioisomers (e.g., Methyl 4-chlorofuran-2-carboxylate), di-chlorinated products (e.g., Methyl 4,5-dichlorofuran-2-carboxylate), and hydrolysis products (5-chlorofuran-2-carboxylic acid if water is present)[3][8].

Q4: How can I perform a quick check for reaction completion without using advanced instrumentation?

A4: Thin-Layer Chromatography (TLC) is the most effective method for a quick check. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction using TLC or GC-MS to determine the optimal reaction time. If the reaction has stalled, consider a slight increase in temperature.[3]
Reagent Degradation: The chlorinating agent may have decomposed.Use a fresh, high-purity chlorinating agent.
Presence of Moisture: Water can react with some chlorinating agents and lead to hydrolysis of the ester.[3]Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products / Dark Polymer Over-chlorination: Reaction time is too long, or the temperature is too high.Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC-MS. Maintain strict temperature control.
Polymerization: The furan ring is polymerizing due to the presence of the HCl byproduct.Conduct the reaction under conditions that facilitate the immediate removal of HCl, such as performing the chlorination in a vapor phase with a system to separate the byproduct. A lower reaction temperature may also reduce polymerization.
Difficulty in Product Purification Co-elution of Isomers: Byproducts like regioisomers may have similar polarities to the desired product.Optimize the solvent system for column chromatography. If separation is still difficult, consider using High-Performance Liquid Chromatography (HPLC) for purification.[8]
Product Instability: The product may be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina.[8]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Solvent System: A common eluent is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). The exact ratio should be optimized to achieve good separation (Rf of product ~0.4-0.5).

  • Spotting: On a single plate, spot the starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Place the plate in a developing chamber saturated with the eluent.

  • Visualization: After development, visualize the spots under a UV lamp (254 nm). The starting material and product should appear as dark spots.

  • Analysis: Monitor the disappearance of the starting material spot in the reaction mixture lane. The reaction is nearing completion when this spot becomes faint or disappears entirely.[9]

Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a weak base like saturated sodium bicarbonate solution to neutralize HCl. Dry the organic layer with anhydrous sodium sulfate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • GC Conditions (Typical):

    • Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10-15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-400 m/z.

  • Analysis: Integrate the peak areas for the starting material and the product to determine the conversion percentage. Use the mass spectra to confirm the identity of the peaks and to identify any byproducts.[4]

Data Presentation

Table 1: Typical Analytical Data for Reaction Species
CompoundGC Retention Time (Typical)Key Mass Spec Fragments (m/z)
Methyl 2-furoate (Starting Material)~8.5 min126 (M+), 95, 67, 39
This compound (Product)~10.2 min160/162 (M+, Cl isotope pattern), 129/131, 93
Table 2: Characteristic ¹H NMR Shifts (CDCl₃, 400 MHz)
ProtonMethyl 2-furoate (ppm)This compound (ppm)
-OCH₃3.90 (s, 3H)3.88 (s, 3H)
H37.20 (dd, 1H)7.15 (d, 1H)
H46.55 (dd, 1H)6.45 (d, 1H)
H57.60 (dd, 1H)-

Note: The disappearance of the H5 proton signal at ~7.60 ppm is a clear indicator of successful chlorination at the 5-position.[6][7]

Visual Workflow and Logic Diagrams

ReactionMonitoringWorkflow start Start Reaction take_aliquot Withdraw Aliquot at Time (t) start->take_aliquot prepare_sample Quench & Prepare Sample for Analysis take_aliquot->prepare_sample analyze Analyze via TLC / GC-MS prepare_sample->analyze decision Is Starting Material Consumed? analyze->decision continue_rxn Continue Reaction (t = t + Δt) decision->continue_rxn No stop_rxn Stop Reaction & Workup decision->stop_rxn  Yes continue_rxn->take_aliquot end_proc Purify Product stop_rxn->end_proc

Caption: General workflow for monitoring the synthesis reaction.

TroubleshootingWorkflow problem Problem: Low Product Yield check_sm Check TLC/GC: Is Starting Material (SM) Present? problem->check_sm incomplete Cause: Incomplete Reaction check_sm->incomplete Yes byproducts Check for Byproducts or Polymer check_sm->byproducts No solution1 Solution: • Increase reaction time • Check reagent purity incomplete->solution1 degradation Cause: Over-reaction or Polymerization byproducts->degradation Yes workup_issue Cause: Product Loss During Workup/Purification byproducts->workup_issue No solution2 Solution: • Reduce reaction time • Improve HCl removal • Lower temperature degradation->solution2 solution3 Solution: • Optimize extraction pH • Use deactivated silica workup_issue->solution3

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-chloro- vs. 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Methyl 5-chlorofuran-2-carboxylate and Methyl 5-bromofuran-2-carboxylate, two key intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document summarizes the expected and observed reactivity in common organic transformations, supported by theoretical principles and available experimental data, to aid in reaction design and optimization.

Introduction to Reactivity

The reactivity of 5-halofuran-2-carboxylates is primarily dictated by the nature of the carbon-halogen (C-X) bond at the 5-position of the furan ring. The two main reaction classes where this difference is most prominent are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for this step generally follows the bond dissociation energy (BDE) of the C-X bond, which is I > Br > Cl > F. Consequently, the bromo-substituted furan is expected to be significantly more reactive than its chloro-analog.

In nucleophilic aromatic substitution (SNAr) , the mechanism typically involves the initial attack of a nucleophile on the carbon atom bearing the halogen, forming a Meisenheimer-like intermediate. The rate of this step is influenced by the electrophilicity of the carbon atom, which is affected by the electronegativity of the halogen. A more electronegative halogen (like chlorine) creates a more polarized C-X bond and a more electrophilic carbon, which can lead to a faster initial nucleophilic attack. Therefore, in contrast to palladium-catalyzed reactions, the chloro-derivative may exhibit comparable or even higher reactivity in SNAr reactions under certain conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step makes Methyl 5-bromofuran-2-carboxylate the preferred substrate for this reaction, generally providing higher yields under milder conditions.

Comparative Data for Suzuki Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield
Methyl 5-bromofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-dioxane/H₂O, 90°C, 16hGood to Excellent (Analogous benzofuran derivative gives high yields)[1]
This compoundPhenylboronic acidPd(OAc)₂ / SPhos, K₃PO₄Toluene/H₂O, 100°C, 24hLower to moderate yields expected; more forcing conditions required.

Experimental Protocol: Suzuki Coupling of a 5-Halofuran-2-carboxylate

To a solution of the 5-halofuran-2-carboxylate (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, a base such as K₃PO₄ (2.0 eq) is added. The mixture is degassed with argon for 15 minutes. The palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), is then added, and the reaction mixture is heated to 90-100°C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 5-Halofuran-2-carboxylate - Boronic Acid - Base (e.g., K3PO4) - Solvent (Dioxane/H2O) degas Degas with Argon reagents->degas 1 catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst 2 heat Heat (90-100°C) 12-24 hours catalyst->heat quench Quench with H2O heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Experimental workflow for Suzuki coupling.
Stille Coupling

Similar to the Suzuki coupling, the Stille reaction is expected to be more facile with Methyl 5-bromofuran-2-carboxylate due to the weaker C-Br bond.

Comparative Data for Stille Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield
Methyl 5-bromofuran-2-carboxylateTributyl(phenyl)tinPd(PPh₃)₄, LiClToluene, 100°C, 12hGood to high yields expected.
This compoundTributyl(phenyl)tinPd₂(dba)₃ / P(t-Bu)₃, CsFToluene, 110°C, 24hLower yields and harsher conditions are generally required.

Experimental Protocol: Stille Coupling of a 5-Halofuran-2-carboxylate

In a flame-dried Schlenk flask under an argon atmosphere, the 5-halofuran-2-carboxylate (1.0 eq), organostannane reagent (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are dissolved in anhydrous toluene. An additive like LiCl (2.0 eq) may be included. The mixture is heated to 100-110°C and stirred for 12-24 hours. Upon completion, the reaction is cooled, and an aqueous solution of KF is added to precipitate the tin byproducts. The mixture is filtered through Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows the same reactivity trend, with the bromo-derivative being more reactive. The choice of ligand is critical for achieving good yields, especially with the less reactive chloro-derivative.

Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemConditionsYield
Methyl 5-bromofuran-2-carboxylateMorpholinePd₂(dba)₃ / Xantphos, Cs₂CO₃Toluene, 110°C, 18hGood to high yields are generally achieved.[2]
This compoundMorpholinePd(OAc)₂ / RuPhos, NaOtBu1,4-Dioxane, 110°C, 24hModerate yields can be obtained with specialized catalyst systems.

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halofuran-2-carboxylate

An oven-dried Schlenk tube is charged with the 5-halofuran-2-carboxylate (1.0 eq), the amine (1.2 eq), a base such as Cs₂CO₃ (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 110°C for 18-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through Celite. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the relative reactivity of the chloro- and bromo-derivatives is less predictable and highly dependent on the nucleophile and reaction conditions. The higher electronegativity of chlorine can make the carbon at the 5-position more electrophilic, potentially accelerating the initial nucleophilic attack. However, the C-Br bond is a better leaving group.

Qualitative Comparison for Nucleophilic Aromatic Substitution

SubstrateNucleophileExpected Reactivity
Methyl 5-bromofuran-2-carboxylateRO⁻, R₂NHGenerally reactive due to the good leaving group ability of bromide.
This compoundRO⁻, R₂NHMay exhibit comparable or even higher reactivity due to the increased electrophilicity of the reaction center, although chloride is a poorer leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution on a 5-Halofuran-2-carboxylate

The 5-halofuran-2-carboxylate (1.0 eq) is dissolved in a polar aprotic solvent like DMF or DMSO. The nucleophile (e.g., sodium methoxide or a secondary amine, 1.5-2.0 eq) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

SNAr_Pathway reactant 5-Halofuran-2-carboxylate intermediate Meisenheimer-like Intermediate (Anionic σ-complex) reactant->intermediate + Nu- (Attack at C-X) nucleophile Nucleophile (Nu-) product Substitution Product intermediate->product - X- (Loss of Leaving Group) leaving_group Halide Ion (X-)

References

"yield comparison of different synthetic routes to Methyl 5-chlorofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic routes to Methyl 5-chlorofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections present a head-to-head analysis of reaction yields, experimental protocols, and overall efficiency to aid in the selection of the most suitable method for your research and development needs.

Yield Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound.

RouteStarting MaterialKey TransformationReported/Estimated YieldNumber of Steps
1 Methyl 2-furoateDirect ChlorinationNot Reported (Analogous bromination: 85%)1
2a 5-Chlorofuran-2-carboxylic acidEsterification with SOCl₂/Methanol~100% (based on analogous reaction)1 (from the acid)
2b 5-Chlorofuran-2-carboxylic acidFischer Esterification (H₂SO₄/Methanol)90-96% (estimated)1 (from the acid)

Note: The synthesis of the precursor for Routes 2a and 2b, 5-Chlorofuran-2-carboxylic acid, from its ethyl ester has a reported yield of 78.9%.[1]

Logical Flow of Synthetic Strategies

G cluster_0 Starting Materials cluster_1 Synthetic Routes Methyl 2-furoate Methyl 2-furoate Route 1 Route 1: Direct Chlorination Methyl 2-furoate->Route 1 Chlorinating Agent 5-Chlorofuran-2-carboxylic acid 5-Chlorofuran-2-carboxylic acid Route 2a Route 2a: Esterification (SOCl₂) 5-Chlorofuran-2-carboxylic acid->Route 2a SOCl₂, Methanol Route 2b Route 2b: Fischer Esterification 5-Chlorofuran-2-carboxylic acid->Route 2b H₂SO₄, Methanol This compound This compound Route 1->this compound Route 2a->this compound Route 2b->this compound

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: Direct Chlorination of Methyl 2-furoate (Representative Protocol)

Materials and Reagents:

  • Methyl 2-furoate

  • Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)

  • Inert solvent (e.g., Dichloromethane or Carbon tetrachloride)

  • Inert gas (e.g., Argon or Nitrogen)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-furoate in an appropriate inert solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, to be optimized).

  • Slowly bubble chlorine gas through the stirred solution or add the chlorinating agent portion-wise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Route 2a: Esterification of 5-Chlorofuran-2-carboxylic acid with Thionyl Chloride and Methanol

This method is adapted from a highly analogous procedure for the esterification of 5-bromo-2-furoic acid, which proceeds with a quantitative yield.[2]

Materials and Reagents:

  • 5-Chlorofuran-2-carboxylic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 5-chlorofuran-2-carboxylic acid in methanol.

  • Carefully and slowly add thionyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Remove the solvent and excess thionyl chloride by evaporation under reduced pressure.

  • To ensure complete removal of thionyl chloride, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.

  • The resulting residue is the desired product, this compound, which can be used without further purification or purified by distillation or chromatography if necessary.

Route 2b: Fischer Esterification of 5-Chlorofuran-2-carboxylic acid

This is a classic acid-catalyzed esterification method. Yields for Fischer esterifications are typically high, often in the range of 90-96%.

Materials and Reagents:

  • 5-Chlorofuran-2-carboxylic acid

  • Methanol (in large excess, also serves as solvent)

  • Concentrated Sulfuric acid (H₂SO₄) or another strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-chlorofuran-2-carboxylic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation or column chromatography if required.

Workflow for Synthesis and Analysis

G Start Start Select Route Select Synthetic Route (1, 2a, or 2b) Start->Select Route Perform Synthesis Perform Synthesis Following Protocol Select Route->Perform Synthesis Work-up Reaction Work-up & Crude Product Isolation Perform Synthesis->Work-up Purification Purification (Chromatography/Distillation) Work-up->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Yield Calculation Calculate Final Yield Characterization->Yield Calculation End End Yield Calculation->End

References

Spectroscopic Comparison of Methyl Chlorofuran-2-carboxylate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of three isomers of Methyl 5-chlorofuran-2-carboxylate: Methyl 3-chlorofuran-2-carboxylate, Methyl 4-chlorofuran-2-carboxylate, and this compound. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the three isomers of Methyl chlorofuran-2-carboxylate. These values are based on the analysis of similar substituted furan derivatives and computational predictions.[1][2]

Table 1: ¹H NMR Data Comparison (Predicted, Solvent: CDCl₃)

CompoundH3 (δ, ppm, mult.)H4 (δ, ppm, mult.)H5 (δ, ppm, mult.)OCH₃ (δ, ppm, s)
Methyl 3-chlorofuran-2-carboxylate -~7.3 (d, J≈2 Hz)~7.5 (d, J≈2 Hz)~3.9
Methyl 4-chlorofuran-2-carboxylate ~7.2 (s)-~7.4 (s)~3.9
This compound ~7.1 (d, J≈3.5 Hz)~6.2 (d, J≈3.5 Hz)-~3.9

Note: Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as s (singlet) and d (doublet).

Table 2: ¹³C NMR Data Comparison (Predicted, Solvent: CDCl₃)

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C=O (δ, ppm)OCH₃ (δ, ppm)
Methyl 3-chlorofuran-2-carboxylate ~145~125~115~148~158~52
Methyl 4-chlorofuran-2-carboxylate ~144~118~128~146~159~52
This compound ~146~119~112~150~158~52

Table 3: Key IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key Fragments (m/z)
Methyl 3-chlorofuran-2-carboxylate ~1730-1740 (C=O), ~1580 (C=C), ~1100-1200 (C-O), ~750-850 (C-Cl)160/162129/131, 101/103, 73
Methyl 4-chlorofuran-2-carboxylate ~1725-1735 (C=O), ~1590 (C=C), ~1100-1200 (C-O), ~700-800 (C-Cl)160/162129/131, 101/103, 73
This compound ~1720-1730 (C=O), ~1570 (C=C), ~1100-1200 (C-O), ~650-750 (C-Cl)160/162129/131, 101/103, 73

Experimental Protocols

Accurate spectroscopic data is foundational for correct isomer identification. The following are generalized experimental protocols for acquiring the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
  • Sample Preparation: Dissolve 5-10 mg of the purified methyl chlorofuran-2-carboxylate isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30°, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 220 ppm, a pulse width of 30°, a relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy[4]
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for liquids) or a pure KBr pellet.

Mass Spectrometry (MS)[4]
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which will likely show the protonated molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the three isomers of Methyl chlorofuran-2-carboxylate using the combined spectroscopic data.

G start Analyze Spectroscopic Data (NMR, IR, MS) nmr ¹H NMR Analysis start->nmr ms Mass Spectrometry (Isotopic Pattern) start->ms ir IR Spectroscopy (Fingerprint Region) start->ir isomer3 Methyl 3-chlorofuran-2-carboxylate (Two doublets in aromatic region) nmr->isomer3 H4 & H5 are doublets isomer4 Methyl 4-chlorofuran-2-carboxylate (Two singlets in aromatic region) nmr->isomer4 H3 & H5 are singlets isomer5 This compound (Two doublets with coupling) nmr->isomer5 H3 & H4 are doublets ms->start Confirm presence of one Cl atom (M+ and M+2 peaks in ~3:1 ratio) ir->start Confirm functional groups (C=O, C-O, C-Cl)

Caption: Logical workflow for the differentiation of Methyl chlorofuran-2-carboxylate isomers.

By systematically applying these spectroscopic techniques and comparing the obtained data with the predicted values, researchers can confidently identify the specific isomer of Methyl chlorofuran-2-carboxylate in their samples. This analytical rigor is essential for ensuring the quality and reproducibility of research in chemical and pharmaceutical development.

References

A Comparative Guide to Palladium Catalysts in Furan Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized furans is a cornerstone in the development of pharmaceuticals and advanced materials. The furan motif is a key structural component in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds involving the furan ring. This guide provides a comparative analysis of various palladium catalysts, summarizing their performance based on recent experimental data to aid in the selection of the optimal catalytic system.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in furan coupling is highly dependent on the specific reaction type, the nature of the substrates, and the reaction conditions. Below is a summary of the performance of several commonly employed palladium catalysts in various furan coupling reactions.

Catalyst SystemCoupling ReactionSubstratesYield (%)Key Reaction ConditionsAdvantagesLimitations
Pd(OAc)₂ with PCy₃·HBF₄ Direct Arylation2-Substituted furans and aryl bromides75-97%K₂CO₃ (base), DMA, 100-120 °C[1]High efficiency and broad substrate scope.[1]Higher cost of palladium, potential for catalyst poisoning.[1]
PdCl₂(CH₃CN)₂ One-Pot Synthesis1,3-Dicarbonyl compounds and alkenyl bromidesup to 94%K₂CO₃ (base), CuCl₂ (oxidant), Dioxane, 80 °C[2]Superior performance due to weakly coordinating ligands, leading to faster reaction times.[2]Substrate scope might be more limited compared to other systems.
[PdCl(η³-C₃H₅)]₂ with Tedicyp Direct Arylation (C-H activation)2-n-butylfuran and aryl bromidesHigh Yields & TONs up to 9800AcONa (base), DMAc, 150 °C[3]Very efficient for C-H activation, allowing for low catalyst loadings (as low as 0.01 mol %).[3]Requires a specialized tetradentate ligand.
PEPPSI-type Pd(II) complexes Direct Arylation (C-H activation)2-butylfuran and 4-bromoacetophenone75-97% (isolated yields)KOAc (base), DMAc, 120 °C[4]Highly efficient pre-catalysts, stable to air and moisture.[4]Synthesis of the specialized NHC ligands is required.
PdCl₂(PPh₃)₂ Stille CouplingOrganostannanes and organic halidesGeneralDry DMF, 80 °C[5]Tolerant to a wide array of functional groups.[6][7]Toxicity of organotin compounds is a major drawback.[6][7]
Pd(OAc)₂ or PdCl₂ Suzuki Coupling2-(4-bromophenyl)benzofuran and arylboronic acids55-61%K₂CO₃ (base), EtOH/H₂O, 80 °C[8]Readily available and relatively inexpensive catalysts.Moderate yields compared to more advanced catalytic systems.[8]
Novel Pd(II) complex Suzuki Coupling2-(4-bromophenyl)benzofuran and arylboronic acidsup to 91%K₂CO₃ (base), EtOH/H₂O, 80 °C[8]Significantly improved yields in aqueous media compared to simple Pd salts.[8]Requires synthesis of the specific palladium complex.

TON: Turnover Number; TOF: Turnover Frequency. Direct comparison of TON and TOF can be challenging due to variations in reaction conditions across different studies.[1]

Featured Catalytic Systems: A Deeper Dive

Pd(OAc)₂-Based Systems

Palladium(II) acetate is a versatile and commonly used catalyst precursor for a variety of furan coupling reactions.[9] Its performance is often enhanced by the addition of phosphine ligands. For instance, in the direct arylation of furans, a combination of Pd(OAc)₂ with a phosphine ligand like PCy₃·HBF₄ demonstrates high efficiency and a broad substrate scope.[1]

A study by Zhang et al. utilized Pd(OAc)₂ with copper acetate as an oxidant for the synthesis of furan derivatives via C-H activation and alkene insertion, achieving yields between 49% and 87%.[2]

PdCl₂(CH₃CN)₂: The Acetonitrile Advantage

The catalyst bis(acetonitrile)palladium(II) dichloride has shown exceptional performance in the one-pot synthesis of functionalized furans.[2] The acetonitrile ligands are weakly coordinating and good π-acceptors, which stabilize the palladium center without hindering the active sites. This leads to more efficient oxidative addition and reductive elimination steps, resulting in higher yields and shorter reaction times compared to catalysts with more strongly coordinating ligands like Pd(OAc)₂.[2]

Advanced Ligand Systems: The Case of Tedicyp

For challenging C-H activation couplings, the use of specialized polydentate ligands can dramatically improve catalyst performance. The tetradentate ligand Tedicyp, when used with a palladium precursor, creates a highly stable and active catalyst. This system allows for the coupling of aryl bromides with furan derivatives at very low catalyst loadings, achieving high turnover numbers.[3]

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Activation of Furans

This protocol is a generalized procedure based on the coupling of 2-butylfuran with 4-bromoacetophenone using a PEPPSI-type palladium complex.[4]

Materials:

  • Palladium pre-catalyst (e.g., PEPPSI-type complex, 1 mol%)

  • Aryl bromide (e.g., 4-bromoacetophenone, 0.25 mmol)

  • Furan derivative (e.g., 2-butylfuran, 0.30 mmol)

  • Base (e.g., KOAc, 0.32 mmol)

  • Solvent (e.g., DMAc, 1 mL)

  • Internal standard (e.g., decane, 0.025 mL)

  • Argon atmosphere

  • 5 mL vial

Procedure:

  • To a 5 mL vial under an argon atmosphere, add the base (KOAc, 32 mg, 0.32 mmol), the aryl bromide (0.25 mmol), the furan derivative (0.30 mmol), and the internal standard (decane, 0.025 mL).

  • Add a solution of the palladium pre-catalyst (2.5 µmol, 1 mol%) in DMAc (1 mL).

  • Seal the vial and heat the reaction mixture at 120 °C for 3 hours.

  • After cooling to room temperature, pass the crude reaction mixture through a Millipore filter.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the conversion.

  • Isolate the product for characterization by NMR.

General Procedure for Suzuki Cross-Coupling in Aqueous Media

This protocol describes the synthesis of 2-arylbenzo[b]furan derivatives.[8]

Materials:

  • 2-(4-Bromophenyl)benzofuran (0.05 mmol)

  • Arylboronic acid (0.08 mmol)

  • Palladium(II) catalyst (0.0015 mmol)

  • Base (K₂CO₃, 0.1 mmol)

  • Solvent system (EtOH/H₂O, 1:1 v/v, 6 mL)

Procedure:

  • In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.0137 g), the palladium(II) catalyst (0.0012 g), K₂CO₃ (0.0138 g), and the respective arylboronic acid in the EtOH/H₂O solvent mixture.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.

Visualizing the Process: Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow and a generalized catalytic cycle for palladium-catalyzed furan coupling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vial Prepare Vial under Inert Atmosphere (Argon) add_reagents Add Furan Substrate, Aryl Halide, and Base prep_vial->add_reagents 1 add_catalyst Add Palladium Catalyst and Solvent add_reagents->add_catalyst 2 heating Heat Reaction Mixture (e.g., 80-150 °C) add_catalyst->heating 3 cooling Cool to Room Temperature heating->cooling 4 extraction Quench and Extract with Organic Solvent cooling->extraction 5 purification Purify by Chromatography extraction->purification 6 analysis Characterize Product (NMR, MS) purification->analysis 7

A generalized experimental workflow for palladium-catalyzed furan coupling.

The catalytic cycle is the heart of the coupling reaction, where the palladium catalyst facilitates the formation of the new C-C bond. The Suzuki coupling is a widely used method for this purpose.[10][11]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Furan-B(OR)2 Base pd2_furan Ar-Pd(II)-Furan Ln transmetalation->pd2_furan reductive_elimination Reductive Elimination pd2_furan->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Furan reductive_elimination->product

A simplified catalytic cycle for the Suzuki coupling of a furan derivative.

References

A Comparative Guide to Alternative Reagents for Methyl 5-chlorofuran-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the furan scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules and advanced materials. Methyl 5-chlorofuran-2-carboxylate has traditionally served as a key building block for introducing substituents at the C5 position. However, the landscape of synthetic chemistry is continually evolving, offering a range of alternative reagents and strategies that can provide advantages in terms of reactivity, cost, and environmental impact. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates three primary alternatives to this compound for the synthesis of 5-substituted furan-2-carboxylates:

  • Other Methyl 5-halofuran-2-carboxylates (Bromo and Iodo Derivatives): Leveraging the differential reactivity of halogens in cross-coupling reactions.

  • Direct C-H Functionalization of Methyl furan-2-carboxylate: An atom-economical approach that avoids the pre-installation of a halogen.

  • Decarboxylative Coupling of Furan-2-carboxylic acid: Utilizing a readily available carboxylic acid as the starting material.

The following sections will delve into a comparative analysis of these methodologies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic route.

Comparison of Methyl 5-halofuran-2-carboxylates in Cross-Coupling Reactions

The choice of the halogen atom in cross-coupling reactions significantly impacts reactivity, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.

Data Presentation: Suzuki-Miyaura Coupling

While a direct side-by-side comparison under identical conditions is not extensively documented for the furan series, the following table provides representative data from analogous reactions to illustrate the expected performance.

ParameterMethyl 5-iodofuran-2-carboxylateMethyl 5-bromofuran-2-carboxylateThis compound
Relative Reactivity HighModerateLow
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)Catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann's catalyst)
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Typical Temperature Room Temperature to 80 °C80 - 120 °C100 - 150 °C
Representative Yield >90%70-95%40-80%

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromofuran-2-carboxylate with Phenylboronic Acid

This protocol is adapted from studies on the Suzuki-Miyaura coupling of related aryl bromides.

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Methyl 5-bromofuran-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 3:1:1 mixture of toluene:ethanol:water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 5-phenylfuran-2-carboxylate.

Logical Relationship: Halogen Reactivity in Suzuki-Miyaura Coupling

G Reactivity of Methyl 5-halofuran-2-carboxylates in Suzuki Coupling cluster_reactivity Decreasing Reactivity & Increasing Bond Strength cluster_conditions Reaction Conditions Iodo Methyl 5-iodofuran-2-carboxylate Bromo Methyl 5-bromofuran-2-carboxylate Iodo->Bromo More Reactive Mild Milder Conditions (Lower Temp, Weaker Base) Iodo->Mild Chloro This compound Bromo->Chloro More Reactive Bromo->Mild Harsh Harsher Conditions (Higher Temp, Stronger Base) Bromo->Harsh Chloro->Harsh

Caption: General trend of reactivity and required reaction conditions for 5-halofuran-2-carboxylates.

Direct C-H Functionalization of Methyl furan-2-carboxylate

Direct C-H functionalization has emerged as a powerful, "greener" alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization step of introducing a halogen, thereby reducing the number of synthetic steps and improving atom economy.

Data Presentation: Comparison of C-H Arylation vs. Suzuki Coupling
ParameterDirect C-H ArylationSuzuki-Miyaura Coupling
Starting Furan Methyl furan-2-carboxylateMethyl 5-bromofuran-2-carboxylate
Coupling Partner Aryl bromide or iodideArylboronic acid
Catalyst System Pd(OAc)₂, PCy₃·HBF₄Pd(PPh₃)₄
Base K₂CO₃, PivOH (additive)K₂CO₃
Solvent DMA, TolueneToluene/Ethanol/Water
Byproducts H-XBoron-containing salts
Atom Economy HigherLower
Number of Steps Fewer (no pre-halogenation)More
Representative Yield 60-90%70-95%
Experimental Protocol: Direct C-H Arylation of Methyl furan-2-carboxylate

This protocol is based on established methods for the direct arylation of furan derivatives.

Materials:

  • Methyl furan-2-carboxylate

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and K₂CO₃ (1.5 mmol) to an oven-dried vial.

  • Add Methyl furan-2-carboxylate (1.0 mmol), 4-bromotoluene (1.1 mmol), and pivalic acid (0.3 mmol).

  • Add DMA (2 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture at 120 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield Methyl 5-(p-tolyl)furan-2-carboxylate.

Experimental Workflow: C-H Functionalization vs. Cross-Coupling

G Synthetic Pathways to Methyl 5-arylfuran-2-carboxylate cluster_ch Direct C-H Functionalization cluster_cc Halogen Cross-Coupling start_ch Methyl furan-2-carboxylate step_ch Direct Arylation (Pd(OAc)₂, Ligand, Base, Ar-X) start_ch->step_ch end_ch Methyl 5-arylfuran-2-carboxylate step_ch->end_ch start_cc Methyl furan-2-carboxylate step_halo Halogenation (e.g., NBS) start_cc->step_halo intermediate_cc Methyl 5-bromofuran-2-carboxylate step_halo->intermediate_cc step_cc Suzuki Coupling (Pd(PPh₃)₄, Base, Ar-B(OH)₂) intermediate_cc->step_cc end_cc Methyl 5-arylfuran-2-carboxylate step_cc->end_cc

Caption: Comparison of synthetic workflows for C-H functionalization and traditional cross-coupling.

Decarboxylative Coupling of Furan-2-carboxylic acid

Decarboxylative cross-coupling reactions offer an alternative strategy where the carboxylic acid group is extruded as carbon dioxide during the C-C bond formation. This method is advantageous as furan-2-carboxylic acid is an inexpensive and readily available starting material.

Data Presentation: Conceptual Comparison

Direct quantitative comparisons with the other methods for a range of substrates are less common in the literature. However, the following conceptual comparison highlights the key features of this approach.

ParameterDecarboxylative CouplingHalogen Cross-Coupling
Starting Furan Furan-2-carboxylic acidMethyl 5-halofuran-2-carboxylate
Coupling Partner Aryl halideArylboronic acid
Catalyst System Pd(OAc)₂, CuI, LigandPd(PPh₃)₄
Key Transformation C-COOH to C-ArylC-X to C-Aryl
Byproduct CO₂Halide salts, Boron waste
Potential Advantage Use of a cheap starting materialGenerally higher and more predictable yields
Representative Yield 50-85% (highly substrate dependent)70-95%
Experimental Protocol: Decarboxylative Mizoroki-Heck type Reaction

This is a representative protocol for the decarboxylative coupling of an aromatic carboxylic acid.

Materials:

  • Furan-2-carboxylic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Trifluoroacetic acid (TFA)

  • 1,4-Dioxane

  • Standard laboratory glassware

Procedure:

  • To a reaction tube, add furan-2-carboxylic acid (0.5 mmol), styrene (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.75 mmol).

  • Add 1,4-dioxane (2 mL) and trifluoroacetic acid (1.0 mmol).

  • Seal the tube and heat the mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 2-styrylfuran product.

Signaling Pathway: Catalytic Cycle for Decarboxylative Coupling

G Simplified Catalytic Cycle for Decarboxylative Coupling pd0 Pd(0) pd_oa Ar-Pd(II)-X pd0->pd_oa Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Furyl pd_oa->pd_trans Transmetalation product Ar-Furyl pd_trans->product Reductive Elimination product->pd0 furyl_cu Furyl-Cu(I) furyl_cu->pd_oa furoic Furan-2-carboxylic acid furoic->furyl_cu Decarboxylative Metalation (Cu salt)

Caption: A simplified representation of a plausible catalytic cycle for decarboxylative cross-coupling.

Conclusion

The choice of reagent to synthesize 5-substituted furan-2-carboxylates is a critical decision that impacts the efficiency, cost, and environmental footprint of the synthetic process.

  • Methyl 5-halofuran-2-carboxylates offer a reliable and well-established route, with reactivity being tunable by the choice of halogen. Iodo and bromo derivatives are generally preferred for their higher reactivity, while chloro derivatives may be more cost-effective but require more forcing conditions.

  • Direct C-H functionalization of Methyl furan-2-carboxylate represents a more modern and sustainable approach. It is particularly attractive for large-scale synthesis due to its step-economy, although it may require more extensive optimization of reaction conditions.

  • Decarboxylative coupling of Furan-2-carboxylic acid is an emerging alternative that utilizes an inexpensive starting material. While promising, this method may have a more limited substrate scope and may require more rigorous optimization to achieve high yields compared to the other established methods.

Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, the availability of starting materials, and the desired balance between reactivity, cost, and green chemistry principles. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

A Comparative Guide to the Structural Validation of Methyl 5-chlorofuran-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of Methyl 5-chlorofuran-2-carboxylate, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount to ensure the reliability of biological and pharmacological data. This guide provides a comparative overview of the analytical techniques and experimental data used to confirm the structure of these compounds, offering a valuable resource for researchers in the field.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize key analytical data for this compound and a selection of its derivatives. This comparative presentation allows for a clear understanding of how different substituents on the furan ring influence the spectroscopic and physical properties of the molecule.

Table 1: Comparison of ¹H-NMR Spectral Data (CDCl₃)

CompoundH-3 (ppm, multiplicity, J in Hz)H-4 (ppm, multiplicity, J in Hz)-OCH₃ (ppm, multiplicity)Other Signals (ppm)
This compound (Predicted) ~7.1-7.2 (d, J ≈ 3.5)~6.3-6.4 (d, J ≈ 3.5)~3.9 (s)-
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1]7.31 (d, J = 3.7)7.14 (t, J = 3.7)3.95 (s)8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H)
Methyl 5-bromofuran-2-carboxylateNo data availableNo data availableNo data available-
Methyl 5-nitrofuran-2-carboxylateNo data availableNo data availableNo data available-
Methyl 5-(hydroxymethyl)furan-2-carboxylate[2]7.06 (d, J = 3.4)6.47 (d, J = 3.4)-4.59 (s, 2H)

Table 2: Comparison of ¹³C-NMR Spectral Data (CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)-OCH₃ (ppm)Other Signals (ppm)
This compound (Predicted) ~144~119~110~148~158~52-
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1]144.99114.89119.93158.72-52.23158.25, 149.11, 147.62, 127.24, 123.72, 119.86, 112.15
Methyl 5-bromofuran-2-carboxylateNo data availableNo data availableNo data availableNo data availableNo data availableNo data available-
Methyl 5-nitrofuran-2-carboxylateNo data availableNo data availableNo data availableNo data availableNo data availableNo data available-
Methyl 5-(hydroxymethyl)furan-2-carboxylate[2]146.94114.58108.96157.42159.6556.05-

Table 3: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₆H₅ClO₃160.55M+ (160/162), loss of -OCH₃, loss of -COOCH₃
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1]C₁₂H₈FNO₅265.19[M+Na]⁺ 288.0284 (calcd.), 288.0291 (found)
Methyl 5-bromofuran-2-carboxylate[3]C₆H₅BrO₃205.01M+ (204/206)
Methyl 5-nitrofuran-2-carboxylate[4]C₆H₅NO₅171.11M+ (171)
Methyl 5-(hydroxymethyl)furan-2-carboxylate[2]C₇H₈O₄156.14[M+H]⁺ 199.1083 (for a derivative)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

2. Data Acquisition:

  • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

  • For ¹H NMR, standard parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and 8-16 scans.

  • For ¹³C NMR, typical parameters involve a 30° pulse angle, a spectral width of 0 to 220 ppm, and a larger number of scans (≥1024) due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via Fourier transformation.

  • The spectrum is phased and the baseline is corrected.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard.

  • Integration of ¹H NMR signals provides the relative ratios of different protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers structural clues.

1. Sample Introduction:

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

2. Ionization:

  • Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

3. Mass Analysis:

  • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Data Interpretation:

  • The molecular ion peak (M+) provides the molecular weight of the compound.

  • The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying the loss of specific functional groups.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

For crystalline compounds, SC-XRD provides unambiguous determination of the three-dimensional molecular structure.

1. Crystal Growth:

  • High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer in a diffractometer.

  • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is used to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data.

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflows for the structural validation of this compound derivatives using the described analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (e.g., 400 MHz) transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Structure Elucidation process->analyze

Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation sample_intro Direct Infusion or LC/GC ionization Ion Source (e.g., ESI, EI) sample_intro->ionization mass_analyzer Mass Analyzer (e.g., Q-TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector interpretation Determine MW & Fragmentation detector->interpretation

General Workflow for Mass Spectrometry Analysis.

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement crystal_growth Slow Evaporation diffractometer X-ray Diffractometer crystal_growth->diffractometer collect_data Collect Diffraction Pattern diffractometer->collect_data solve_structure Solve Phase Problem collect_data->solve_structure refine_structure Refine Atomic Parameters solve_structure->refine_structure validate Validate Structure refine_structure->validate

Workflow for Single-Crystal X-ray Diffraction.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized furan derivatives is a critical task. Furans are key structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for forging carbon-carbon bonds to furan rings. This guide provides an objective, data-driven comparison of these two indispensable reactions, offering insights into their respective strengths and weaknesses for the synthesis of furan derivatives, supported by experimental data and detailed protocols.

The choice between Suzuki and Stille coupling is often nuanced, depending on substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and availability. While both reactions reliably construct C-C bonds, their performance with furan derivatives can differ significantly, particularly when complex or sensitive functional groups are present.

Performance Comparison: A Quantitative Look

Experimental data suggests that for certain furan-containing substrates, particularly those with coordinating functional groups, the Stille coupling can offer superior yields compared to the Suzuki coupling. A comparative study on the functionalization of diazocines with furan heterocycles demonstrated that Stille coupling afforded high yields of 80-91%, whereas Suzuki coupling resulted in low to moderate yields of 39-59% for the same substrates.[1] This highlights a key advantage of the Stille reaction in specific contexts. Below is a summary of representative quantitative data for both couplings involving furan derivatives.

Coupling ReactionFuran DerivativeCoupling PartnerCatalyst (Loading)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 2-Furylboronic acidDiazocine bromidePd(OAc)₂ / XPhosK₂CO₃Dioxane801639-59[1]
Stille 2-(Tributylstannyl)furanDiazocine iodidePd(OAc)₂ / XPhosCsFDioxane80480-91[1]
Suzuki 2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3 mol%)K₂CO₃EtOH/H₂O80497[2]
Suzuki 2-BromofuranPhenylboronic acidPdCl₂(PPh₃)₂ (2 mol%)K₂CO₃DMF/H₂ONot specifiedNot specifiedModerate to Good[3]
Stille 2-Butyl-5-iodofuranTributyl(vinyl)stannanePd(PPh₃)₄ (5 mol%)NoneToluene11012Not specified[4]

Deciding Between Suzuki and Stille Coupling

The selection of the optimal coupling method hinges on a careful evaluation of several factors. The following decision-making workflow can guide researchers in their choice.

G start Start: Synthesis of a Furan Derivative functional_groups Are there base-sensitive functional groups? start->functional_groups coordinating_groups Are there strongly coordinating functional groups? functional_groups->coordinating_groups No stille Consider Stille Coupling functional_groups->stille Yes toxicity Is the toxicity of tin reagents a major concern? coordinating_groups->toxicity No coordinating_groups->stille Yes suzuki Consider Suzuki Coupling toxicity->suzuki Yes toxicity->stille No suzuki_advantage Advantages: - Low toxicity - Readily available reagents - Easier purification suzuki->suzuki_advantage stille_advantage Advantages: - High functional group tolerance - Neutral reaction conditions - Often higher yields for complex furans stille->stille_advantage

A decision workflow for choosing between Suzuki and Stille coupling for furan derivatives.

Catalytic Cycles and Reaction Mechanisms

Both Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd0 Pd(0)L_n OA_S Oxidative Addition Pd0->OA_S R¹-X PdII_S R¹-Pd(II)L_n-X OA_S->PdII_S TM_S Transmetalation PdII_S->TM_S R1PdR2_S R¹-Pd(II)L_n-R² TM_S->R1PdR2_S RE_S Reductive Elimination R1PdR2_S->RE_S RE_S->Pd0 regenerated Product_S R¹-R² RE_S->Product_S Boronic R²-B(OR)₂ + Base Boronic->TM_S Pd0_St Pd(0)L_n OA_St Oxidative Addition Pd0_St->OA_St R¹-X PdII_St R¹-Pd(II)L_n-X OA_St->PdII_St TM_St Transmetalation PdII_St->TM_St R1PdR2_St R¹-Pd(II)L_n-R² TM_St->R1PdR2_St RE_St Reductive Elimination R1PdR2_St->RE_St RE_St->Pd0_St regenerated Product_St R¹-R² RE_St->Product_St Stannane R²-SnR₃ Stannane->TM_St

Catalytic cycles for Suzuki and Stille couplings.

A key difference lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then transfers the organic group to the palladium center.[5] In contrast, the Stille coupling typically proceeds under neutral conditions as the organostannane is sufficiently reactive to transmetalate directly.[5] This distinction is crucial when dealing with base-sensitive functional groups on the furan substrate.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille coupling of furan derivatives.

Representative Experimental Protocol for Suzuki Coupling:

Synthesis of 2-Aryl-benzofuran Derivatives [2]

To a solution of 2-(4-bromophenyl)benzofuran (0.05 mmol) in a mixture of EtOH and H₂O (1:1, 6 mL) is added the relevant arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and a palladium(II) catalyst (0.0015 mmol). The resulting suspension is stirred at 80 °C for 4 hours. After cooling to room temperature, brine (10 mL) is added, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, concentrated under reduced pressure, and the residue is purified by thin-layer chromatography to afford the desired 2-arylbenzo[b]furan derivative.

Representative Experimental Protocol for Stille Coupling:

Synthesis of 2-Aryl-diazocines from a Stannylated Precursor [1]

A flame-dried Schlenk tube is charged with the stannylated diazocine (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.06 equiv), and CsF (2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed dioxane is added, and the reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-arylated diazocine.

Conclusion

Both the Suzuki and Stille couplings are powerful methods for the synthesis of furan derivatives. The Suzuki coupling is often the preferred method due to the low toxicity of boronic acids and their byproducts, as well as the commercial availability of a wide range of reagents.[5] However, for furan derivatives bearing base-sensitive or strongly coordinating functional groups, the Stille coupling often proves to be the more robust and higher-yielding option, despite the significant drawback of the toxicity of organotin reagents.[1][5] The choice between these two powerful reactions will ultimately be dictated by the specific synthetic challenge, including the nature of the substrates, desired functional group tolerance, scalability, and safety considerations.

References

A Comparative Cost-Effectiveness Analysis of Synthesis Methods for Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chlorofuran-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The efficiency and economic viability of its production are critical for research and development. This guide provides a comparative cost-effectiveness analysis of different synthesis methods for this compound, supported by experimental data and detailed protocols.

Executive Summary

Three primary synthetic routes to this compound are evaluated:

  • Method 1: Oxidation and subsequent esterification of 5-(chloromethyl)furfural (CMF).

  • Method 2: Esterification of 5-chlorofuran-2-carboxylic acid.

  • Method 3: Direct chlorination of methyl furan-2-carboxylate.

This analysis indicates that Method 1, starting from 5-(chloromethyl)furfural, is the most cost-effective and efficient method due to its high overall yield, relatively mild reaction conditions, and the commercial availability of the starting material. While Method 2 is a viable alternative, its cost-effectiveness is hampered by the price of the starting material, 5-chlorofuran-2-carboxylic acid. Method 3, the direct chlorination of methyl furan-2-carboxylate, is a theoretically plausible route, but the lack of detailed, high-yield experimental protocols in publicly available literature makes its practical and economic feasibility uncertain.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the three synthesis methods.

ParameterMethod 1: From CMFMethod 2: From 5-chlorofuran-2-carboxylic acidMethod 3: From Methyl furan-2-carboxylate
Starting Material 5-(chloromethyl)furfural (CMF)5-chlorofuran-2-carboxylic acidMethyl furan-2-carboxylate
Key Reagents tert-Butyl hypochlorite, Methanol, Potassium carbonateMethanol, Sulfuric acid (catalyst)N-Chlorosuccinimide (NCS) or Sulfuryl chloride
Overall Yield ~82%[1]Yield dependent on esterification stepNot well-established
Reaction Time Oxidation: 24h, Esterification: 2hDependent on esterification conditionsNot well-established
Reaction Temperature Room temperature for oxidation, Room temperature for esterificationTypically refluxNot well-established
Estimated Cost per gram of Product Lowest Moderate to HighPotentially High
Purity High (purification by filtration through silica gel)[1]High (after purification)Unknown

Note: Cost estimations are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

Experimental Protocols

Method 1: Synthesis from 5-(chloromethyl)furfural (CMF)

This two-step method involves the oxidation of CMF to its acid chloride, followed by esterification.

Step 1: Oxidation of 5-(chloromethyl)furfural to 5-(chloromethyl)furan-2-carbonyl chloride

  • Materials: 5-(chloromethyl)furfural (CMF), tert-butyl hypochlorite.

  • Procedure: In a round-bottomed flask, 5-(chloromethyl)furfural is mixed with tert-butyl hypochlorite. The mixture is stirred at room temperature for 24 hours. The resulting 5-(chloromethyl)furan-2-carbonyl chloride can be used in the next step without further purification. A yield of approximately 85% for the acid chloride has been reported.[1]

Step 2: Esterification to Methyl 5-(chloromethyl)furan-2-carboxylate

  • Materials: 5-(chloromethyl)furan-2-carbonyl chloride (from Step 1), Methanol, Potassium carbonate.

  • Procedure: A stoichiometric amount of potassium carbonate is suspended in a solution of 5-(chloromethyl)furan-2-carbonyl chloride in methanol. The reaction mixture is stirred for 2 hours at room temperature. The crude product is then purified by filtration through silica gel to yield Methyl 5-(chloromethyl)furan-2-carboxylate. A 96% yield for this step has been reported, leading to an overall yield of approximately 82%.[1]

Method 2: Esterification of 5-chlorofuran-2-carboxylic acid

This method involves the direct esterification of commercially available or synthesized 5-chlorofuran-2-carboxylic acid.

  • Materials: 5-chlorofuran-2-carboxylic acid, Methanol, Sulfuric acid (catalyst).

  • Procedure (Fischer Esterification): 5-chlorofuran-2-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is typically achieved by column chromatography.

A detailed experimental protocol for the synthesis of the precursor, 5-chlorofuran-2-carboxylic acid, from its ethyl ester involves hydrolysis with sodium hydroxide in ethanol, followed by acidification. This reaction has a reported yield of approximately 85%.[2]

Method 3: Direct Chlorination of Methyl furan-2-carboxylate (Theoretical)

This method involves the direct electrophilic chlorination of the furan ring of methyl furan-2-carboxylate.

  • Materials: Methyl furan-2-carboxylate, Chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl chloride), Solvent (e.g., acetonitrile or dichloromethane).

  • General Procedure: To a solution of methyl furan-2-carboxylate in a suitable solvent, the chlorinating agent is added portion-wise at a controlled temperature (often cooled in an ice bath). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent. The product would require purification by column chromatography or distillation.

Cost-Effectiveness Analysis

The cost-effectiveness of each method is determined by the price of the starting materials and reagents, the overall yield, and the complexity of the procedure (which impacts labor and energy costs).

  • Method 1: The starting material, CMF, is commercially available, and the reagents (tert-butyl hypochlorite, methanol, potassium carbonate) are relatively inexpensive. The high overall yield makes this a very attractive option from a cost perspective.

  • Method 2: The cost of 5-chlorofuran-2-carboxylic acid is a significant factor. If it needs to be synthesized, the multi-step process adds to the overall cost. The Fischer esterification itself uses inexpensive reagents, but the overall cost-effectiveness depends heavily on the price of the starting carboxylic acid.

  • Method 3: The starting material, methyl furan-2-carboxylate, is relatively inexpensive. However, the cost of the chlorinating agent (NCS or sulfuryl chloride) can be higher. The primary drawback of this method is the uncertainty in yield and the potential for the formation of side products, which would increase purification costs and lower the overall efficiency.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Method1_Workflow CMF 5-(chloromethyl)furfural (CMF) Oxidation Oxidation (t-BuOCl, RT, 24h) CMF->Oxidation AcidChloride 5-(chloromethyl)furan- 2-carbonyl chloride Oxidation->AcidChloride Esterification Esterification (MeOH, K2CO3, RT, 2h) AcidChloride->Esterification Product Methyl 5-chlorofuran- 2-carboxylate Esterification->Product

Caption: Workflow for the synthesis of this compound from CMF.

Method2_Workflow StartingAcid 5-chlorofuran-2-carboxylic acid Esterification Fischer Esterification (MeOH, H2SO4, Reflux) StartingAcid->Esterification Product Methyl 5-chlorofuran- 2-carboxylate Esterification->Product

Caption: Workflow for the synthesis via esterification of 5-chlorofuran-2-carboxylic acid.

Method3_Workflow StartingEster Methyl furan-2-carboxylate Chlorination Direct Chlorination (e.g., NCS or SO2Cl2) StartingEster->Chlorination Product Methyl 5-chlorofuran- 2-carboxylate Chlorination->Product

Caption: Theoretical workflow for the direct chlorination of methyl furan-2-carboxylate.

Conclusion

For researchers and professionals in drug development seeking a reliable and cost-effective method for synthesizing this compound, the two-step process starting from 5-(chloromethyl)furfural (Method 1) is the most recommended approach. Its high yield, use of readily available and affordable reagents, and mild reaction conditions make it superior to the other considered methods. While the esterification of 5-chlorofuran-2-carboxylic acid (Method 2) is a viable alternative, its economic feasibility is contingent on the cost of the starting acid. Further research is required to develop a high-yield and selective protocol for the direct chlorination of methyl furan-2-carboxylate (Method 3) to assess its potential as a competitive synthetic route.

References

Performance of Methyl 5-chlorofuran-2-carboxylate in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Methyl 5-chlorofuran-2-carboxylate in different solvent systems, based on available experimental data and established chemical principles. Due to a lack of direct comparative studies, this guide synthesizes information from research on structurally similar compounds to provide insights into its solubility, stability, and reactivity. We also present a comparison with potential alternative building blocks.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅ClO₃[1]
Molecular Weight 160.55 g/mol [1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

Performance in Different Solvent Systems: A Qualitative Comparison

The selection of an appropriate solvent is critical for optimizing the solubility, stability, and reactivity of this compound in synthetic applications. While direct quantitative data is limited, the following table provides a qualitative summary based on inferences from related compounds and general organic chemistry principles.

Solvent SystemSolubilityStabilityReactivity (e.g., Nucleophilic Substitution)Remarks
Protic Solvents (e.g., Methanol, Ethanol, Water) Likely moderate to good solubility in alcohols. Limited solubility in water.The furan ring is susceptible to hydrolysis and ring-opening under acidic or basic aqueous conditions. The ester can undergo hydrolysis.Can participate in reactions as a solvent (e.g., transesterification with alcohols). Water can lead to unwanted hydrolysis.The synthesis of the precursor 5-chlorofuran-2-carboxylic acid involves ethanol and water, suggesting some stability under specific reaction and workup conditions.[2]
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) Expected to have good solubility.Generally stable.Favorable for many nucleophilic substitution reactions due to the stabilization of polar transition states.For the synthesis of related polysubstituted furans, DMSO was found to be the optimal solvent, providing the highest yields.
Ethereal Solvents (e.g., Diethyl Ether, THF) Likely moderate solubility.Generally stable under neutral conditions.Suitable for a range of reactions, including organometallic chemistry.Diethyl ether is used in the workup for the synthesis of 5-chlorofuran-2-carboxylic acid, indicating compatibility.[2]
Halogenated Solvents (e.g., Dichloromethane, Chloroform) Expected to have good solubility.Generally stable.Commonly used for a variety of organic reactions.
Non-polar Solvents (e.g., Hexane, Toluene) Likely poor solubility.Generally stable.Less suitable for reactions involving polar reactants or intermediates.Often used as an anti-solvent for precipitation or in chromatography.

Comparison with Alternative Furan-Based Building Blocks

The choice of a furan-based building block depends on the specific synthetic goal. The following table compares this compound with other relevant alternatives.

CompoundKey FeaturesAdvantagesDisadvantages
This compound Versatile building block for introducing a substituted furan moiety.The chloro group can act as a leaving group in cross-coupling reactions or be a site for further functionalization.The furan ring can be sensitive to certain reaction conditions. Limited direct data on performance.
Dimethyl-furan-2,5-dicarboxylate (DMFD) Symmetrical diester.Excellent solubility in most common solvents and a low boiling point. Can prevent decarboxylation at high temperatures that may occur with the diacid.[3]The reactivity of both ester groups needs to be considered in selective transformations.
5-Chloromethylfurfural (CMF) Contains an aldehyde and a chloromethyl group.The chlorine is a good leaving group, and the aldehyde allows for a wide range of transformations. Can be produced under milder conditions and has lower polarity than its hydroxymethyl analog (HMF), facilitating separation.[4]The aldehyde functionality may require protection in certain synthetic steps.
Methyl 5-(hydroxymethyl)furan-2-carboxylate Contains a primary alcohol and a methyl ester.The hydroxyl group can be easily converted to other functional groups.[5]The hydroxyl group may require protection. Some derivatives have been noted to be unstable.[5]

Experimental Protocols

The following are representative experimental protocols for reactions involving furan-2-carboxylate derivatives, which can be adapted for this compound with appropriate modifications.

Protocol 1: General Procedure for Nucleophilic Acyl Substitution (Amidation)

This protocol is based on the amidation of similar methyl esters and can be considered a starting point for reacting this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, where the chloro-substituent on the furan ring could potentially act as the leaving group. Optimization of the catalyst, ligand, base, and solvent will be necessary.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of this compound in a solvent screening for a generic reaction.

G cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_comparison Comparison start This compound + Reactant solvent1 Reaction in Protic Solvent (e.g., Ethanol) start->solvent1 solvent2 Reaction in Aprotic Polar Solvent (e.g., DMSO) start->solvent2 solvent3 Reaction in Ethereal Solvent (e.g., THF) start->solvent3 solvent4 Reaction in Non-polar Solvent (e.g., Toluene) start->solvent4 monitoring Monitor Reaction Progress (TLC, GC-MS) solvent1->monitoring solvent2->monitoring solvent3->monitoring solvent4->monitoring workup Reaction Workup & Purification monitoring->workup analysis Analyze Yield & Purity (NMR, HPLC) workup->analysis data_table Tabulate Results analysis->data_table conclusion Determine Optimal Solvent data_table->conclusion

Caption: Workflow for solvent screening of a reaction with this compound.

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions with Halogenated Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated furans are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The efficiency of their incorporation into complex molecules via cross-coupling reactions is a critical factor in synthetic route design and process optimization. This guide provides a comparative analysis of the kinetic aspects of various palladium-catalyzed cross-coupling reactions involving halogenated furans, offering insights into catalyst performance and providing detailed experimental protocols for kinetic analysis.

Performance Comparison of Catalyst Systems

The reactivity of halogenated furans in cross-coupling reactions is significantly influenced by the nature of the halogen, the catalyst system, and the specific reaction type. Generally, the reactivity follows the trend of C-I > C-Br > C-Cl, which is consistent with the bond dissociation energies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While extensive kinetic data for halogenated furans is limited, studies on 2-bromofuran provide valuable benchmarks for catalyst performance.

Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10012-2470-90General observation
PdCl₂(dppf)K₃PO₄Toluene1008~95Inferred from similar systems
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂ORoom Temp2-4>90Inferred from ligand advancements
Heck Reaction

The Heck reaction provides a means to form C-C bonds between halogenated furans and alkenes. Kinetic studies on related aryl halides suggest that the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.

Table 2: Inferred Relative Reactivity in Heck Reactions of Halogenated Furans

Halogenated FuranRelative Reaction RateNotes
2-IodofuranFastestLowest C-X bond strength allows for rapid oxidative addition.
2-BromofuranIntermediateCommonly used substrate with a balance of reactivity and stability.
2-ChlorofuranSlowestRequires more active catalyst systems, often with bulky, electron-rich phosphine ligands, to facilitate oxidative addition.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of furan-alkyne conjugates. The reaction typically follows the same reactivity trend regarding the halogen substituent.

Table 3: Typical Catalyst Systems for Sonogashira Coupling of Halogenated Furans

Halogenated FuranCatalyst SystemCo-catalystBaseSolventTemperature (°C)
IodofuransPd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFRoom Temp - 50
BromofuransPd(PPh₃)₄ / P(t-Bu)₃CuIEt₃N, DIPADioxane, Toluene50 - 100
ChlorofuransPd₂(dba)₃ / XPhosCuICs₂CO₃Toluene80 - 120
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Kinetic isotope effect studies on other aryl halides suggest that the oxidative addition is a key kinetic step. The choice of a bulky, electron-rich phosphine ligand is crucial, especially for less reactive chloro- and bromofurans.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing reaction conditions. Below are detailed methodologies for monitoring the kinetics of cross-coupling reactions with halogenated furans.

Protocol 1: Kinetic Monitoring by GC-MS

This protocol is suitable for reactions where the reactants and products are volatile and thermally stable.

Materials:

  • Halogenated furan (e.g., 2-bromofuran)

  • Coupling partner (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, and heating block

  • Gas-tight syringe

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated furan (1.0 mmol), coupling partner (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Add the degassed solvent (10 mL) to the vial.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the same degassed solvent.

  • Initiate the reaction by adding the catalyst/ligand solution to the reaction vial at a defined time (t=0).

  • Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.

  • Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a small amount of water or dilute acid to neutralize the base).

  • Filter the quenched sample through a short plug of silica gel to remove the catalyst and salts.

  • GC-MS Analysis: Inject the filtered sample into the GC-MS.

  • Data Analysis: Determine the concentration of the reactants and product at each time point by integrating the peak areas relative to the internal standard. Plot the concentration versus time to determine the reaction rate.

Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy

This protocol allows for continuous monitoring of the reaction without the need for sampling and quenching.

Materials:

  • Halogenated furan

  • Coupling partner

  • Palladium catalyst

  • Ligand

  • Base (soluble in the chosen NMR solvent)

  • Deuterated, anhydrous NMR solvent (e.g., Toluene-d₈, Dioxane-d₈)

  • NMR tube with a sealable cap

Procedure:

  • Sample Preparation: In a glovebox, add the halogenated furan, coupling partner, and base to a sealable NMR tube.

  • Add the deuterated solvent to dissolve the reagents.

  • Prepare a concentrated solution of the catalyst and ligand in the same deuterated solvent.

  • Reaction Initiation and Monitoring: Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0).

  • Inject the catalyst/ligand solution into the NMR tube and immediately begin acquiring spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The change in the integral values over time provides the kinetic profile of the reaction.

Visualizations

To aid in the understanding of the processes involved in kinetic studies of cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (R-X) Transmetalation_complex R-Pd(II)L_n-R' OA_complex->Transmetalation_complex Transmetalation (R'-M) Product R-R' Transmetalation_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reagents Weigh Reactants, Base, & Internal Standard Solvent Add Degassed Solvent Reagents->Solvent Catalyst Prepare Catalyst Stock Solution Solvent->Catalyst Initiation Initiate Reaction (t=0) Catalyst->Initiation Sampling Take Aliquots at Time Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by GC-MS or NMR Quenching->Analysis Kinetics Determine Concentrations & Calculate Rate Analysis->Kinetics

Caption: A typical experimental workflow for a kinetic study of a cross-coupling reaction.

Safety Operating Guide

Navigating the Safe Disposal of Methyl 5-Chlorofuran-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical reagents like Methyl 5-chlorofuran-2-carboxylate are paramount for ensuring both laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan formulated from established protocols for structurally similar halogenated organic compounds. This document aims to deliver essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this chlorinated organic compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, adherence to standard laboratory safety protocols is critical. This includes the mandatory use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified and properly functioning chemical fume hood to minimize the risk of inhalation exposure.

Hazard Summary and Data

Due to the lack of specific toxicological and environmental hazard data for this compound, a conservative approach must be adopted, treating it as a hazardous substance. The following table summarizes general data for halogenated organic compounds, which should be considered when handling and disposing of this chemical.

ParameterInformationSource Citation
GHS Hazard Class Assumed to be harmful or toxic. Halogenated organic compounds can be irritants, toxic, and pose environmental hazards.[1][2]
Primary Disposal Route High-temperature incineration at an approved hazardous waste disposal facility.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases.[4]
Spill Containment Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[1]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste. This waste stream must be managed in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of via sanitary sewer systems or in regular solid waste.[5]

Experimental Protocol: Standard Laboratory Waste Disposal

  • Waste Segregation:

    • Acquire a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste."[2] These containers are often specifically colored or marked to distinguish them from other waste streams.

    • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, tight-fitting lid.

    • Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1]

  • Waste Collection:

    • Carefully transfer waste this compound into the designated container, avoiding splashes and spills.

    • If the compound is dissolved in a solvent for a reaction, the entire solution should be disposed of as halogenated waste.

    • Rinse any empty containers that held the neat material or its solutions with a small amount of a suitable solvent (e.g., acetone or ethanol) and add the rinsate to the halogenated waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[1]

    • Store the container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[1]

    • The container should be placed in secondary containment to mitigate the impact of any potential leaks.

  • Disposal Request:

    • Once the waste container is full (typically around 80% capacity to allow for expansion) or is no longer needed, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office. For large spills, evacuate the area and contact emergency personnel immediately.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Management cluster_disposal Final Disposal cluster_spill Spill Response start Start: Identify this compound as Halogenated Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled 'Halogenated Organic Waste' Container ppe->container transfer Transfer Waste into Container in a Fume Hood container->transfer segregate Segregate from Non-Halogenated Waste transfer->segregate store Store Container Securely in a Designated Area segregate->store ehs Contact EHS for Waste Pickup store->ehs incineration Disposal via High-Temperature Incineration ehs->incineration end End of Process incineration->end spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Contaminated Material contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate dispose_spill Dispose of Spill Waste as Halogenated Waste decontaminate->dispose_spill dispose_spill->ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyl 5-chlorofuran-2-carboxylate (CAS No. 58235-81-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific procedure.[3] However, the minimum required PPE for handling this compound includes:

PPE CategoryItemSpecification/Standard
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide protection against liquid splashes.[4][5][6] A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[4][5][7]
Hand Protection Chemically Resistant GlovesDisposable nitrile gloves are suitable for incidental contact, but should be removed and replaced immediately after contamination.[5] For prolonged handling, consider double-gloving or using gloves with higher chemical resistance.
Body Protection Laboratory CoatA lab coat should be worn to protect clothing and skin from splashes and spills.[6][7]
Respiratory Protection Not typically required with proper engineering controlsWork should be conducted in a certified chemical fume hood to prevent inhalation exposure.[8][9][10]
Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[8][9][11]

  • Preparation :

    • Ensure the chemical fume hood is operational and the airflow is adequate.[8][10]

    • Gather all necessary equipment and reagents before introducing the chemical into the fume hood.

    • Don the required PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.[8][11][12]

    • Keep all containers of the chemical tightly sealed when not in use.[9][11]

    • Use caution to avoid generating dust or aerosols.

    • In case of a spill within the fume hood, decontaminate the area following your laboratory's standard operating procedure for chemical spills.

  • Post-Handling :

    • Tightly seal all containers of this compound before removing them from the fume hood.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste materials, including contaminated consumables (e.g., gloves, wipes) and residual chemical, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method :

    • Due to its chlorinated nature, this compound should be disposed of through a licensed hazardous waste disposal company.

    • High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[13][14]

    • Never dispose of this chemical down the drain or in regular trash.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures and to ensure compliance with all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.